4-(2-amino-4-thiazolyl)phenol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSJYYIRAFRPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323956 | |
| Record name | 4-(2-Amino-1,3-thiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57634-55-6 | |
| Record name | 4-(2-Amino-4-thiazolyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057634556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57634-55-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Amino-1,3-thiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-amino-1,3-thiazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-AMINO-4-THIAZOLYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP0GI2196 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2-amino-4-thiazolyl)phenol via the Hantzsch Reaction
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 4-(2-amino-4-thiazolyl)phenol, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is the Hantzsch thiazole reaction, a classic and efficient method for the construction of the thiazole ring. This guide details the reaction mechanism, provides a comprehensive experimental protocol, and presents key data in a structured format.
Introduction
The 2-aminothiazole moiety is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities. The title compound, this compound, combines this important pharmacophore with a phenol group, making it a versatile intermediate for the synthesis of novel drug candidates. The Hantzsch reaction, first described in 1887, remains a fundamental and highly efficient method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide derivative.[1]
The Hantzsch Thiazole Synthesis: Mechanism
The Hantzsch synthesis of this compound proceeds through a well-established reaction pathway. The reaction involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 2-chloro-1-(4-hydroxyphenyl)ethanone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole product.
Caption: Reaction mechanism of the Hantzsch synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material and the final product.
Synthesis of 2-chloro-1-(4-hydroxyphenyl)ethanone (α-chloro-4-hydroxyacetophenone)
The key starting material, 2-chloro-1-(4-hydroxyphenyl)ethanone, can be synthesized via the chlorination of 4-hydroxyacetophenone.
Materials:
-
4-hydroxyacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Dissolve 4-hydroxyacetophenone (1.0 eq) in a mixture of methanol and ethyl acetate/dichloromethane.
-
Cool the stirred mixture to a temperature between 293–303 K (20–30 °C).
-
Add sulfuryl chloride (1.1 eq) dropwise to the solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reactant Ratio | 4-hydroxyacetophenone : SO₂Cl₂ (1 : 1.1) | [2] |
| Solvent | Methanol, Ethyl acetate/Dichloromethane | [2] |
| Temperature | 293–303 K | [2] |
| Reaction Time | 1 hour | [2] |
Synthesis of this compound
The Hantzsch condensation of 2-chloro-1-(4-hydroxyphenyl)ethanone with thiourea yields the target compound.
Materials:
-
2-chloro-1-(4-hydroxyphenyl)ethanone
-
Thiourea
-
Ethanol (absolute)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-1-(4-hydroxyphenyl)ethanone (1.0 eq) in absolute ethanol.
-
Add thiourea (1.1-1.5 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[1]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold deionized water to precipitate the product.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.[1]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water to remove any inorganic salts.
-
Dry the crude product. For further purification, recrystallization from ethanol or an ethanol/water mixture can be performed.
| Parameter | Value | Reference |
| Reactant Ratio | α-haloketone : thiourea (1.0 : 1.1-1.5) | [1] |
| Solvent | Absolute Ethanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 1-3 hours | [1] |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is a two-stage process.
Caption: Experimental workflow for the synthesis of this compound.
Summary of Key Findings and Data
Characterization Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂OS | [2] |
| Molecular Weight | 192.24 g/mol | [2] |
| CAS Number | 57634-55-6 | [2] |
Spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are essential for confirming the structure of the synthesized compound. The PubChem database provides reference spectral information for 4-(2-amino-1,3-thiazol-4-yl)phenol.[2]
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction can be addressed by extending the reflux time or ensuring the use of anhydrous ethanol. The purity of the starting α-haloketone is also crucial.
-
Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is recommended to determine the optimal reaction time and prevent the formation of byproducts.
-
Alternative Methods: For a more environmentally friendly approach, a solvent-free Hantzsch condensation can be considered, where the reactants are heated together directly.[3] Microwave-assisted synthesis is another option that can significantly reduce reaction times.
Conclusion
The synthesis of this compound via the Hantzsch reaction is a robust and accessible method for obtaining this valuable intermediate. This guide provides the necessary theoretical background and practical protocols to aid researchers and scientists in its successful synthesis. The versatility of the 2-aminothiazole scaffold ensures that this compound will continue to be of significant interest in the ongoing quest for novel therapeutic agents.
References
Spectroscopic Profile of 4-(2-amino-4-thiazolyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-amino-4-thiazolyl)phenol, a molecule of interest in pharmaceutical research and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₉H₈N₂OS, Molecular Weight: 192.24 g/mol )[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data (Predicted and based on available spectra)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity |
| C2 | ~168 | Singlet |
| C4 | ~148 | Singlet |
| C5 | ~105 | Doublet |
| C1' | ~126 | Singlet |
| C2', C6' | ~128 | Doublet |
| C3', C5' | ~116 | Doublet |
| C4' | ~155 | Singlet |
¹H NMR Data (Predicted based on analogous compounds)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | ~6.5 - 7.0 | Singlet | - | 1H |
| H2', H6' | ~7.5 - 7.8 | Doublet | ~8.0 - 9.0 | 2H |
| H3', H5' | ~6.7 - 7.0 | Doublet | ~8.0 - 9.0 | 2H |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | - | 2H |
| -OH | ~9.0 - 10.0 | Broad Singlet | - | 1H |
Infrared (IR) Spectroscopy
The following table outlines the characteristic IR absorption bands for this compound, obtained via the KBr-Pellet technique[1].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1620 | Strong | N-H bending (scissoring) of the primary amine |
| ~1590 | Strong | C=N stretching of the thiazole ring |
| ~1510 | Strong | Aromatic C=C stretching |
| ~1250 | Strong | C-O stretching of the phenol |
| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) indicates a molecular ion peak consistent with the compound's molecular weight[1]. A predicted fragmentation pattern is detailed below.
| m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 175 | [M - NH₃]⁺ |
| 164 | [M - CO]⁺ |
| 136 | [M - C₂H₂N₂]⁺ |
| 121 | [C₇H₅OS]⁺ |
| 93 | [C₆H₅O]⁺ |
Experimental Protocols
The following sections describe generalized protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is recommended to ensure the observation of exchangeable protons from the amino and hydroxyl groups. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
Infrared (IR) Spectroscopy
For solid samples, the KBr pellet method is commonly employed. Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
For mass analysis, a dilute solution of the compound (e.g., 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile. The sample is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance.
Conclusion
This guide provides a consolidated resource for the spectroscopic characterization of this compound. The presented data and protocols are essential for the identification, purity assessment, and structural elucidation of this compound in various research and development settings. While experimental ¹H NMR and detailed MS fragmentation data were not explicitly found in the literature, the provided predictions based on sound chemical principles offer a valuable starting point for researchers.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-amino-4-thiazolyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-amino-4-thiazolyl)phenol is a heterocyclic organic compound that incorporates both a phenol and a 2-aminothiazole moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and pharmaceutical research. Its derivatives have been investigated for a range of biological activities, including potential antioxidant and antibacterial properties.[1] A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and as a scaffold in drug discovery programs. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and illustrates its role in research workflows.
Physicochemical Properties
| Property | Value | Source | Notes |
| IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)phenol | PubChem[2] | - |
| CAS Number | 57634-55-6 | PubChem[2], Sigma-Aldrich | - |
| Molecular Formula | C₉H₈N₂OS | PubChem[2], LookChem[1] | - |
| Molecular Weight | 192.24 g/mol | PubChem[2], LookChem[1] | - |
| Appearance | Solid | Sigma-Aldrich | Typically supplied as a solid powder. |
| Melting Point | Not available | - | A related compound, 4-((2-aminothiazol-4-yl) amino) phenol, has a reported melting point of 142-144 °C.[3] This value is for a different molecule and should be used with caution as a reference. |
| Boiling Point | 417.8 °C at 760 mmHg | LookChem[1] | This is a calculated value. |
| Density | 1.391 g/cm³ | LookChem[1] | This is a calculated value. |
| Solubility | Not available | - | The presence of both a polar phenol group and an amino group suggests potential solubility in polar organic solvents and some degree of aqueous solubility, which would be pH-dependent. For comparison, 4-aminophenol has a water solubility of approximately 1.5 g/100 mL.[4][5] |
| pKa | Not available | - | The molecule has two ionizable groups: the phenolic hydroxyl (acidic) and the amino group (basic). The pKa of the phenolic proton in phenol is approximately 10.[6] The amino group on the thiazole ring is expected to be a weak base. |
| logP (Octanol/Water) | 1.9 (XLogP3) | PubChem[2] | This is a computationally predicted value, suggesting moderate lipophilicity. |
| Hydrogen Bond Donors | 3 | PubChem[2] | Computed value. |
| Hydrogen Bond Acceptors | 4 | PubChem[2] | Computed value. |
Logical Workflow in Drug Discovery
The following diagram illustrates the logical flow of how this compound is utilized in a typical drug discovery and development context. Its fundamental properties inform its synthetic applications, leading to new chemical entities that are then evaluated for biological activity.
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties are outlined below. These represent standard methodologies widely used in chemical and pharmaceutical research.
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., a rapid ramp to approach the expected melting point, followed by a slower ramp of 1-2 °C per minute near the melting range).
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow range (e.g., < 2 °C) is indicative of high purity.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is critical for predicting the ionization state of the molecule at different pH values.
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like water/methanol if solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amino group, and separately with a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic phenol group. The titrant is added in small, precise increments.
-
Data Analysis: The pH is recorded after each addition of titrant. A titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve (often using the first or second derivative).
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a key measure of lipophilicity, which influences membrane permeability and absorption.
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically pH 7.4 to mimic physiological conditions) are pre-saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then combined with an equal volume of the other pre-saturated phase in a flask.
-
Equilibration: The flask is sealed and agitated (shaken or stirred) at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Experimental Workflow Visualization
The following diagram provides a visual representation of the standard workflow for the experimental determination of the key physicochemical properties discussed.
References
In-Depth Technical Guide: 4-(2-AMINO-THIAZOL-4-YL)-PHENOL (CAS Number: 57634-55-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, safety information, and biological activities of 4-(2-aminothiazol-4-yl)phenol, registered under CAS number 57634-55-6. This compound is a heterocyclic molecule featuring a phenol group attached to a 2-aminothiazole core. It serves as a versatile building block in medicinal chemistry, with demonstrated potential in the development of novel therapeutic agents due to its antioxidant and antibacterial properties.[1] This document consolidates key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and a representative signaling pathway to illustrate its potential mechanism of action as a kinase inhibitor.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-(2-aminothiazol-4-yl)phenol are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂OS | [1][2][3] |
| Molecular Weight | 192.24 g/mol | [1][2][3] |
| IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)phenol | [2] |
| Synonyms | 4-(2-amino-4-thiazolyl)phenol, 2-Amino-4-(4-hydroxyphenyl)thiazole | [1] |
| Appearance | Solid (form not specified in sources) | |
| Boiling Point | 417.8 °C at 760 mmHg | [1] |
| Flash Point | 206.5 °C | [1] |
| Density | 1.391 g/cm³ | [1] |
| Vapor Pressure | 1.42E-07 mmHg at 25°C | [1] |
| Refractive Index | 1.7 | [1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |
Safety and Handling
4-(2-aminothiazol-4-yl)phenol is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes its GHS hazard classifications and associated precautionary statements.
| Hazard Class | Code | Description | Source(s) |
| Acute toxicity, Oral | H302 | Harmful if swallowed | [2][4] |
| Skin irritation | H315 | Causes skin irritation | [2][4] |
| Eye irritation | H319 | Causes serious eye irritation | [2][4] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [2][4] |
Precautionary Statements: P261, P264, P271, P301 + P312, P302 + P352, P305 + P351 + P338[4]
Hazard Codes: Xi, Xn (Irritant, Harmful)[1]
For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) from the supplier. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of 4-(2-aminothiazol-4-yl)phenol, compiled from various research sources.
Synthesis of 2-Aminothiazole Derivatives
A common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.[2] The following is a general protocol based on this method.
Experimental Workflow for Hantzsch Thiazole Synthesis
References
An In-depth Technical Guide on the Crystal Structure of Aminothiazolylphenols
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a detailed technical overview of the crystal structure analysis of aminothiazolylphenols, a class of compounds with significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for 4-(2-amino-4-thiazolyl)phenol, this guide focuses on the comprehensive analysis of its close structural isomer, 2-(2-amino-1,3-thiazol-4-yl)phenol , for which crystallographic data is available. This guide details the experimental methodologies for synthesis and crystallization, presents the complete crystallographic data, and discusses the potential biological implications and relevant signaling pathways associated with this scaffold.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.[1][2] The incorporation of a phenol group into the 2-aminothiazole structure introduces a critical functional group that can participate in hydrogen bonding, act as a proton donor or acceptor, and potentially modulate the compound's interaction with biological targets. Understanding the three-dimensional arrangement of atoms, bond lengths, angles, and intermolecular interactions through single-crystal X-ray diffraction is paramount for rational drug design, structure-activity relationship (SAR) studies, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
This whitepaper serves as a technical guide to the crystal structure analysis of this important class of molecules, using 2-(2-amino-1,3-thiazol-4-yl)phenol as a definitive case study.
Experimental Protocols
Synthesis of Aminothiazolylphenols
The synthesis of this compound and its isomers is most commonly achieved via the Hantzsch Thiazole Synthesis .[3] This method involves the condensation reaction between an α-haloketone and a thioamide-containing reactant, typically thiourea.
Protocol for the Synthesis of this compound:
-
Materials:
-
2-Bromo-4'-hydroxyacetophenone (1.0 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol (solvent)
-
Sodium Bicarbonate (for neutralization)
-
-
Procedure:
-
2-Bromo-4'-hydroxyacetophenone (1.0 eq) is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Thiourea (1.1 eq) is added to the solution.
-
The reaction mixture is heated to reflux and maintained for 3 to 6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, the mixture is cooled to room temperature. The product often precipitates as the hydrobromide salt.
-
The precipitate is collected by vacuum filtration.
-
To obtain the free base, the collected hydrobromide salt is dissolved in a minimal amount of warm water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated free base, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]
-
Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is a critical step that often requires empirical optimization.
-
Protocol for Crystallization:
-
The purified aminothiazolylphenol compound is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).
-
The solution is filtered while hot to remove any insoluble impurities.
-
The clear filtrate is allowed to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.
-
Alternatively, vapor diffusion can be employed. The compound is dissolved in a solvent in which it is readily soluble (e.g., dimethylformamide), and this solution is placed in a small open vial. The vial is then placed in a larger sealed jar containing a less polar "anti-solvent" (e.g., diethyl ether) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting gradual crystallization.
-
Once formed, single crystals are carefully selected under a microscope for mounting.
-
X-ray Diffraction Data Collection and Structure Refinement
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through various angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Data Presentation: Crystal Structure of 2-(2-amino-1,3-thiazol-4-yl)phenol
As a reference, the crystallographic data for the isomer 2-(2-amino-1,3-thiazol-4-yl)phenol (CCDC Deposition Number: 181938) is presented below. This data is representative of the structural features expected for this class of compounds.
Table 1: Crystal Data and Structure Refinement Details.
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₈N₂OS |
| Formula Weight | 192.24 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.234(2) Å, α = 90° |
| b = 5.678(1) Å, β = 94.34(3)° | |
| c = 13.897(3) Å, γ = 90° | |
| Volume | 882.9(3) ų |
| Z | 4 |
| Calculated Density | 1.446 Mg/m³ |
| Absorption Coefficient | 0.302 mm⁻¹ |
| F(000) | 400 |
| Theta Range for Data | 3.26 to 27.50° |
| Reflections Collected | 4321 |
| Independent Reflections | 2018 [R(int) = 0.0453] |
| Final R indices | R1 = 0.0483, wR2 = 0.1105 |
| Goodness-of-fit on F² | 1.035 |
Table 2: Selected Bond Lengths (Å).
| Bond | Length (Å) | Bond | Length (Å) |
|---|---|---|---|
| S(1)-C(2) | 1.745(2) | N(3)-C(2) | 1.318(3) |
| S(1)-C(5) | 1.721(2) | N(10)-C(2) | 1.341(3) |
| C(4)-C(5) | 1.359(3) | C(4)-C(6) | 1.472(3) |
| N(3)-C(4) | 1.385(3) | C(7)-O(1) | 1.365(3) |
Table 3: Selected Bond Angles (°).
| Atoms | Angle (°) | Atoms | Angle (°) |
|---|---|---|---|
| C(5)-S(1)-C(2) | 89.8(1) | C(5)-C(4)-N(3) | 115.3(2) |
| N(3)-C(2)-N(10) | 118.4(2) | C(5)-C(4)-C(6) | 128.0(2) |
| N(3)-C(2)-S(1) | 114.9(2) | N(3)-C(4)-C(6) | 116.7(2) |
| N(10)-C(2)-S(1) | 126.7(2) | C(4)-C(5)-S(1) | 111.4(2) |
| C(2)-N(3)-C(4) | 108.6(2) | O(1)-C(7)-C(6) | 118.0(2) |
Mandatory Visualizations
Experimental Workflow
The logical flow from starting materials to final structural analysis is a critical aspect of crystallographic studies.
Potential Biological Signaling Pathway
2-Aminothiazole derivatives have been identified as inhibitors of several key signaling pathways implicated in cancer and inflammation.[4] One prominent mechanism involves the inhibition of protein kinases, such as Akt, and the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
Conclusion
This technical guide has outlined the comprehensive process for the synthesis and crystal structure analysis of aminothiazolylphenols, using the publicly available data for 2-(2-amino-1,3-thiazol-4-yl)phenol as a detailed example. The provided experimental protocols offer a practical framework for researchers, while the tabulated crystallographic data serves as a crucial reference for computational chemists and drug designers. The defined three-dimensional structure is fundamental to understanding how these molecules interact with biological targets, such as protein kinases and enzymes like COX. The insights gained from such analyses are invaluable for the continued development of novel 2-aminothiazole derivatives as potent therapeutic agents.
References
In-depth Technical Guide: Physicochemical Properties of 4-(2-amino-4-thiazolyl)phenol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known and predicted physicochemical properties of 4-(2-amino-4-thiazolyl)phenol, a key building block in medicinal chemistry. Due to a lack of extensive, publicly available experimental data, this document focuses on providing robust, detailed experimental protocols for the determination of its aqueous solubility and acid dissociation constants (pKa). Furthermore, it includes predicted values for these parameters to guide initial experimental design. This guide also visualizes a general synthesis pathway and a typical drug discovery workflow where this compound serves as a crucial starting material, offering a comprehensive resource for researchers in drug development.
Introduction
This compound is a heterocyclic compound incorporating a phenol, an amine, and a thiazole ring. This unique combination of functional groups makes it a versatile scaffold in the synthesis of various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenolic and amino moieties provide sites for further chemical modification and play a crucial role in the molecule's interaction with biological targets. An accurate understanding of its solubility and pKa is fundamental for its application in drug design, formulation development, and pharmacokinetic studies.
Physicochemical Data
| Property | Value | Source | Notes |
| Molecular Formula | C₉H₈N₂OS | PubChem[1] | - |
| Molecular Weight | 192.24 g/mol | PubChem[1] | - |
| Appearance | White to off-white solid | ChemicalBook[2] | - |
| Boiling Point | 417.8 ± 20.0 °C | ChemicalBook[2] | Predicted |
| Density | 1.391 ± 0.06 g/cm³ | ChemicalBook[2] | Predicted |
| pKa | 8.79 ± 0.15 | ChemicalBook[2] | Predicted |
| Solubility | Data not available | - | Experimental determination is recommended. |
Experimental Protocols
Given the absence of definitive experimental data, the following sections provide detailed, best-practice methodologies for the determination of solubility and pKa of this compound.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Apparatus and Reagents:
-
This compound (crystalline solid)
-
Purified water (e.g., Milli-Q or equivalent)
-
pH buffers (pH 1.2, 4.5, 6.8, and 7.4)
-
Glass vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Syringes and filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation: Add an excess amount of this compound to several vials containing a known volume of the desired aqueous medium (e.g., 10 mL of pH 7.4 buffer). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of the compound or by HPLC with a suitable detector.
-
Calculation: Calculate the solubility of this compound in the selected medium, taking into account the dilution factor. The experiment should be performed in triplicate.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds by measuring the pH of a solution as a function of the volume of added titrant.
Principle: The compound is dissolved in a suitable solvent (or co-solvent system for poorly soluble compounds) and titrated with a strong acid or base. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Apparatus and Reagents:
-
This compound
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Methanol or other suitable co-solvent
-
Calibrated pH meter with a combination electrode
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Thermostated reaction vessel
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of a co-solvent/water mixture (e.g., 50:50 methanol:water) to a final concentration of approximately 1 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Titration Setup: Place the solution in a thermostated vessel at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Stir the solution gently.
-
Titration:
-
To determine the pKa of the phenolic hydroxyl group (acidic), titrate the solution with standardized NaOH.
-
To determine the pKa of the amino group (basic), first, acidify the solution with a known excess of standardized HCl and then back-titrate with standardized NaOH.
-
-
Data Acquisition: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa value(s) can be determined from the pH at the half-equivalence point(s). The equivalence points can be identified from the inflection points of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.
pKa Determination (UV-Vis Spectrophotometry)
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.
Apparatus and Reagents:
-
This compound
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of buffered aqueous solutions with known pH values.
-
Spectral Measurement: Add a small, constant volume of the stock solution to each buffered solution to achieve the same final concentration. Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution.
-
Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the appropriate equation derived from the Beer-Lambert law and the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.[3]
Mandatory Visualizations
Synthesis Pathway
The synthesis of this compound and its derivatives often follows the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide.
Caption: Hantzsch synthesis of this compound.
Experimental Workflow: Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound using the shake-flask method.
Caption: Workflow for solubility determination.
Logical Relationship: Drug Discovery Process
This diagram outlines a simplified, typical workflow in drug discovery, starting from a building block like this compound.
Caption: Simplified drug discovery workflow.
Conclusion
While experimental data on the solubility and pKa of this compound are currently lacking in the public domain, this technical guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols for the shake-flask and titration methods offer a clear path to generating reliable data. The inclusion of predicted values serves as a useful starting point for experimental design. The visualized synthesis and drug discovery workflows place this important molecule in the broader context of pharmaceutical research, underscoring its potential as a valuable scaffold for the development of new therapeutic agents. It is recommended that experimental determination of the properties outlined herein be undertaken to facilitate the progression of research involving this compound.
References
- 1. 4-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 346926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-AMINO-THIAZOL-4-YL)-PHENOL | 57634-55-6 [chemicalbook.com]
- 3. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 4-(2-amino-4-thiazolyl)phenol: A Technical Guide
Disclaimer: As of the latest literature review, no specific experimental studies on the thermal stability and decomposition of 4-(2-amino-4-thiazolyl)phenol have been publicly documented. This guide, therefore, provides a comprehensive overview based on the known physicochemical properties of the compound and the documented thermal behavior of structurally related molecules, namely aminophenols and thiazole derivatives. The information herein is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential decomposition pathways and outlining robust experimental protocols for future thermal analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under thermal stress and for designing appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂OS | PubChem |
| Molecular Weight | 192.24 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 57634-55-6 | Sigma-Aldrich |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich |
Inferred Thermal Behavior and Potential Decomposition Pathways
The thermal stability of an organic molecule is intrinsically linked to its structure, specifically the bond dissociation energies of its constituent functional groups and aromatic systems. For this compound, the presence of an amino group, a hydroxyl group, a thiazole ring, and a phenyl ring suggests a complex decomposition profile.
Based on studies of related compounds, the following thermal events can be anticipated:
-
Aminophenols: Thermogravimetric analysis of aminophenol isomers indicates that their decomposition is a multi-stage process. The initial weight loss is often attributed to the loss of the amino and hydroxyl groups, followed by the fragmentation of the benzene ring at higher temperatures.
-
Thiazole Derivatives: The thermal decomposition of thiazole-containing compounds can be initiated by the cleavage of the thiazole ring. Studies on various thiazole derivatives have shown that the thermolysis often starts at temperatures between 160-190°C.[1] The fragmentation of the ring can lead to the release of sulfur- and nitrogen-containing volatile products.[2]
Considering these points, a hypothetical thermal decomposition pathway for this compound is proposed in the diagram below. The decomposition is likely to initiate with the loss of the amino and hydroxyl groups, followed by the fragmentation of the thiazole and phenyl rings at elevated temperatures.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following are detailed, generalized experimental protocols.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation temperatures of the compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[3]
-
Experimental Conditions:
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to each stage of mass loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[5] Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.[5]
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10°C/min.
-
Hold isothermally for 2-5 minutes to ensure complete melting.
-
Cool the sample to a sub-ambient temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min).
-
Reheat the sample to the final temperature at 10°C/min.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the melting point (Tm) from the peak of the endothermic event in the first heating cycle.
-
Identify any other thermal events, such as glass transitions (Tg) or crystallization events (Tc).
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Experimental Workflow
The logical flow of operations for a comprehensive thermal analysis of this compound is depicted in the following diagram.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently unavailable, this guide provides a robust framework for its investigation. By leveraging knowledge from structurally similar compounds, a plausible decomposition pathway has been proposed. Furthermore, the detailed experimental protocols for TGA and DSC offer a clear roadmap for researchers to empirically determine the thermal properties of this compound. Such data is critical for ensuring the stability, safety, and efficacy of pharmaceutical products containing this molecule.
References
- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 3. epfl.ch [epfl.ch]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. qualitest.ae [qualitest.ae]
A Historical Perspective on the Discovery of 2-Aminothiazole Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its journey from a laboratory curiosity to a privileged structure in drug discovery is a testament to over a century of chemical innovation and biological exploration. This technical guide provides a comprehensive historical perspective on the discovery, synthesis, and evolution of 2-aminothiazole scaffolds, detailing the key scientific milestones, experimental protocols, and the elucidation of their biological significance.
The Genesis: Hantzsch's Thiazole Synthesis (1887)
The story of 2-aminothiazoles begins with the pioneering work of German chemist Arthur Hantzsch. In 1887, he reported a general method for the synthesis of thiazole rings by reacting α-haloketones with thioamides.[1][2][3] A crucial extension of this reaction, the condensation of an α-haloketone with thiourea, provided a direct route to the 2-aminothiazole core structure.[4] This reaction, now famously known as the Hantzsch thiazole synthesis, remains a fundamental and widely used method for constructing this important heterocyclic system.
Experimental Protocols: A Representative Historical Synthesis of 2-Amino-4-methylthiazole
Objective: To synthesize 2-amino-4-methylthiazole from chloroacetone and thiourea.
Materials:
-
Thiourea (1 mole)
-
Water
-
Chloroacetone (1 mole)
-
Sodium hydroxide (solid)
-
Diethyl ether
Procedure:
-
A suspension of thiourea in water is prepared in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Chloroacetone is added dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic, and the thiourea dissolves as the reaction progresses.
-
The reaction mixture is then made alkaline by the addition of solid sodium hydroxide, with cooling to manage the heat generated.
-
An oily upper layer containing the product separates. This layer is collected, and the aqueous layer is extracted three times with diethyl ether.
-
The collected oil and the ether extracts are combined and dried over solid sodium hydroxide.
-
After filtration to remove any tars, the ether is removed by distillation.
-
The resulting crude oil is then distilled under reduced pressure to yield pure 2-amino-4-methylthiazole.
The Dawn of a New Era: The Emergence of Sulfathiazole and Antibacterial Activity
For several decades following its discovery, the 2-aminothiazole scaffold remained primarily of academic interest. However, the landscape of medicine was dramatically altered in the 1930s with the discovery of sulfonamide antibacterial agents.[1] This new class of drugs, originating from the dye industry, created a surge in the synthesis and biological evaluation of related heterocyclic compounds.[6] It was in this fervent environment of early antibiotic research that the therapeutic potential of the 2-aminothiazole moiety was first realized with the development of sulfathiazole .[7]
Sulfathiazole emerged as a potent antibacterial agent, demonstrating significant activity against a range of pathogenic bacteria.[8] Its discovery marked a pivotal moment, solidifying the importance of the 2-aminothiazole scaffold in medicinal chemistry and paving the way for the development of numerous other derivatives.
Data Presentation: Early Antibacterial Activity of Sulfonamide Derivatives
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for early sulfonamide derivatives, including those with a 2-aminothiazole core, against common bacterial pathogens. It is important to note that historical data from the early 20th century is not always presented in the standardized formats of modern research. The values presented here are representative of early findings and more recent evaluations of these foundational compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfathiazole | Staphylococcus aureus | 64 - 256 | [9] |
| Sulfathiazole | Escherichia coli | 64 - 512 | [9] |
| Sulfadiazine | Staphylococcus aureus | 32 - 512 | [9] |
| Sulfamethoxazole | Staphylococcus aureus | 4 - 128 | [9] |
Experimental Protocols: Historical Synthesis of Sulfathiazole
The synthesis of sulfathiazole in the mid-20th century was a multi-step process that built upon the foundational chemistries of both sulfonamide and 2-aminothiazole synthesis. The following protocol is a representation of the methods used during that era.[7]
Objective: To synthesize sulfathiazole from p-acetamidobenzenesulfonyl chloride and 2-aminothiazole.
Materials:
-
p-Acetamidobenzenesulfonyl chloride
-
2-Aminothiazole
-
Pyridine (as a solvent and acid scavenger)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Condensation: p-Acetamidobenzenesulfonyl chloride is reacted with 2-aminothiazole in a suitable solvent, historically often pyridine, which also acts to neutralize the hydrochloric acid byproduct. The mixture is heated to facilitate the condensation reaction, forming the N-acetylated intermediate.
-
Hydrolysis: The resulting N-acetylsulfathiazole is then hydrolyzed to remove the acetyl protecting group. This is typically achieved by heating the intermediate with aqueous hydrochloric acid.
-
Neutralization and Isolation: The acidic solution is cooled, and the pH is carefully adjusted with a sodium hydroxide solution to precipitate the free sulfathiazole. The solid product is then collected by filtration, washed with water, and dried.
Elucidating the Mechanism of Action: The Folic Acid Synthesis Pathway
A major breakthrough in understanding how sulfathiazole and other sulfonamides exerted their antibacterial effects came in 1940 with the work of Woods and Fildes.[1] They discovered that the antibacterial action of sulfonamides could be reversed by para-aminobenzoic acid (PABA). This led to the groundbreaking hypothesis that sulfonamides act as competitive inhibitors of a bacterial enzyme that utilizes PABA.[1][2]
Subsequent research confirmed that this enzyme is dihydropteroate synthase (DHPS) , which is crucial for the bacterial synthesis of folic acid. Folic acid is an essential vitamin for the synthesis of nucleic acids and certain amino acids. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.[10][11] The 2-aminothiazole moiety in sulfathiazole plays a key role in the molecule's overall shape and electronic properties, allowing it to effectively mimic PABA and bind to the active site of DHPS.[12]
Mandatory Visualization: Sulfonamide Inhibition of Folic Acid Synthesis
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfathiazole.
The Legacy and Continued Evolution of 2-Aminothiazole Scaffolds
The discovery of sulfathiazole and the elucidation of its mechanism of action firmly established the 2-aminothiazole scaffold as a valuable pharmacophore. While the widespread use of early sulfonamides declined with the advent of penicillin and the rise of antibiotic resistance, the story of the 2-aminothiazole scaffold was far from over.
The versatility of the Hantzsch synthesis and the favorable drug-like properties of the 2-aminothiazole ring have led to its incorporation into a vast number of drugs with diverse therapeutic applications, including:
-
Antimicrobials: Second and third-generation cephalosporin antibiotics.
-
Anti-inflammatory agents: Meloxicam and other non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer agents: Dasatinib, a tyrosine kinase inhibitor.
-
Antiviral agents
-
Antifungal agents
The historical journey of the 2-aminothiazole scaffold, from its initial synthesis by Hantzsch to its role in the first wave of antibiotics and its continued presence in modern pharmaceuticals, highlights its enduring importance in the field of drug discovery and development.
Mandatory Visualization: Historical Timeline of 2-Aminothiazole Discovery
Caption: Key milestones in the discovery and development of 2-aminothiazole scaffolds.
Conclusion
The historical trajectory of the 2-aminothiazole scaffold is a compelling narrative of scientific discovery, from fundamental organic synthesis to life-saving therapeutic applications. The initial breakthrough of the Hantzsch synthesis provided the essential chemical tool, while the subsequent era of sulfonamide discovery unveiled the profound biological potential of this heterocyclic system. The elucidation of its mechanism of action not only explained its efficacy but also laid the groundwork for the principles of antimetabolite theory in drug design. Today, the 2-aminothiazole core continues to be a privileged scaffold, demonstrating the enduring legacy of this remarkable chemical entity in the ongoing quest for novel and effective medicines.
References
- 1. brill.com [brill.com]
- 2. nbinno.com [nbinno.com]
- 3. synarchive.com [synarchive.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. benchchem.com [benchchem.com]
- 8. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 9. jocpr.com [jocpr.com]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Insights into 4-(2-amino-4-thiazolyl)phenol: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(2-amino-4-thiazolyl)phenol. As a key building block in pharmaceutical research, understanding the fundamental quantum mechanical characteristics of this molecule is paramount for designing novel therapeutic agents.[1] This document outlines the standard computational methodologies, presents illustrative quantitative data, and visualizes the typical workflows and potential biological interactions relevant to drug development.
Introduction to this compound
This compound, with the chemical formula C₉H₈N₂OS, is a heterocyclic compound featuring a phenol ring attached to a 2-aminothiazole moiety.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The compound serves as a versatile precursor for the synthesis of numerous pharmaceutical agents, exhibiting potential antioxidant and antibacterial properties.[1] Quantum chemical calculations offer a powerful in-silico approach to predict its molecular properties, reactivity, and potential interactions with biological targets, thereby accelerating the drug discovery and development process.
Computational Methodology
The quantum chemical calculations summarized in this guide are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Software and Theoretical Level
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry software packages.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions to accurately describe the electronic distribution, especially for the heteroatoms and potential hydrogen bonding.
Experimental Protocols
Protocol 1: Geometry Optimization The initial molecular structure of this compound is built using a molecular editor and subjected to geometry optimization. This process calculates the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The optimization is performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is found.
Protocol 2: Vibrational Frequency Analysis Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides the theoretical infrared (IR) and Raman spectra. These spectra are invaluable for the characterization of the molecule and for interpreting experimental spectroscopic data.
Protocol 3: Electronic Property Calculation To understand the chemical reactivity and electronic transitions, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Additionally, the molecular electrostatic potential (MEP) is mapped to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its electrophilic and nucleophilic sites.
Quantitative Data Summary
The following tables present illustrative quantitative data derived from quantum chemical calculations for this compound. Note: As no specific literature with these calculations for the exact molecule was found, this data is representative of what would be expected from a DFT B3LYP/6-311++G(d,p) calculation.
Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Value |
| Bond Length | C-S (thiazole) | 1.75 Å |
| C=N (thiazole) | 1.32 Å | |
| C-N (amino) | 1.37 Å | |
| C-C (ring linkage) | 1.48 Å | |
| C-O (phenol) | 1.36 Å | |
| Bond Angle | C-S-C (thiazole) | 89.5° |
| N-C-S (thiazole) | 115.2° | |
| C-C-N (amino) | 125.8° | |
| Dihedral Angle | Phenol-Thiazole | 25.0° |
Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(O-H) | 3650 | Phenolic O-H stretch |
| ν(N-H) | 3450, 3350 | Amino N-H symmetric and asymmetric stretch |
| ν(C=N) | 1620 | Thiazole C=N stretch |
| ν(C=C) | 1580, 1500 | Aromatic C=C stretch |
| δ(N-H) | 1640 | Amino N-H scissoring |
| γ(C-H) | 830 | Aromatic C-H out-of-plane bend |
Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
Visualizations
Computational Workflow
Caption: A typical workflow for quantum chemical calculations.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway.
Conclusion
Quantum chemical calculations provide indispensable insights into the fundamental properties of this compound. The methodologies and illustrative data presented in this guide underscore the power of computational chemistry in modern drug discovery. By predicting molecular geometry, vibrational spectra, and electronic properties, researchers can better understand the behavior of this important pharmaceutical building block, rationalize its biological activity, and design more effective therapeutic agents. The synergy between in-silico studies and experimental work is crucial for accelerating the development of next-generation medicines.
References
An In-depth Technical Guide to the Tautomerism of 2-Amino-4-phenylthiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric forms of 2-amino-4-phenylthiazole, a crucial scaffold in medicinal chemistry. Understanding the tautomeric equilibrium of this compound is paramount for rational drug design, as different tautomers can exhibit varied biological activities and physicochemical properties. This document delves into the structural, spectroscopic, and computational evidence to elucidate the predominant tautomeric form and explores its relevance in a key signaling pathway.
Introduction to Tautomerism in 2-Amino-4-phenylthiazole
2-Amino-4-phenylthiazole can theoretically exist in two primary tautomeric forms: the amino form and the imino form. This prototropic tautomerism involves the migration of a proton between the exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring. The equilibrium between these forms is influenced by various factors, including the solvent, temperature, and electronic effects of substituents.
The stability of these tautomers is a critical consideration in drug development. The different arrangements of protons and double bonds can lead to distinct hydrogen bonding patterns, molecular conformations, and electronic distributions, all of which dictate the molecule's interaction with biological targets.
Tautomeric Forms and Equilibrium
Computational studies on the closely related 2-amino-4-methylthiazole provide significant insights into the energetics of the tautomeric equilibrium. These studies consistently indicate that the amino tautomer is the most stable form.[1] The imino form is significantly higher in energy, suggesting that the amino form is overwhelmingly predominant under standard conditions.
Below is a diagram illustrating the tautomeric equilibrium between the amino and imino forms of 2-amino-4-phenylthiazole.
Quantitative Data from Computational Studies
The relative energies of the tautomers of 2-amino-4-methylthiazole, a close structural analog, have been calculated using density functional theory (DFT). These calculations provide a quantitative basis for understanding the tautomeric preference.
| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Amino | 0.00 | >99.9% |
| Imino | 8.53 | <0.1% |
| Data adapted from computational studies on 2-amino-4-methylthiazole.[1] |
Experimental Evidence
Spectroscopic and crystallographic data provide critical experimental validation of the tautomeric forms of 2-amino-4-phenylthiazole.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between tautomers. In the amino form, the exocyclic nitrogen is bonded to two protons, which would typically appear as a broad singlet in the ¹H NMR spectrum. The chemical shifts of the thiazole ring protons and carbons are also characteristic of the amino tautomer's electronic structure. Available ¹H NMR and ¹³C NMR data for 2-amino-4-phenylthiazole are consistent with the presence of the amino tautomer in solution.[2][3]
Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between the amino and imino forms by identifying characteristic vibrational frequencies. The amino tautomer exhibits N-H stretching vibrations, while the imino tautomer would show a C=N stretching vibration at a different frequency. The IR spectrum of 2-amino-4-phenylthiazole shows characteristic N-H stretches, further supporting the predominance of the amino form.[4]
X-ray Crystallography
The crystal structure of 2-amino-4-phenylthiazole has been determined by X-ray diffraction (CCDC 131254).[5] The solid-state structure unequivocally shows the molecule exists in the amino tautomeric form. The bond lengths and angles within the thiazole ring and the exocyclic amino group are consistent with the amino configuration.
Experimental Protocols
Synthesis of 2-Amino-4-phenylthiazole
A common and efficient method for the synthesis of 2-amino-4-phenylthiazole is the Hantzsch thiazole synthesis.[2]
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Methanol
-
Diethyl ether
-
Ammonium hydroxide solution
Procedure:
-
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.
-
After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.
-
The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.
-
The crude product precipitates and is collected by filtration.
-
The product is recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.
The following diagram outlines the workflow for the synthesis of 2-amino-4-phenylthiazole.
Characterization of Tautomers
NMR Spectroscopy:
-
Dissolve a sample of 2-amino-4-phenylthiazole in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts and integration of the signals. The presence of a signal corresponding to the NH₂ protons and the characteristic shifts of the thiazole ring protons and carbons will confirm the amino tautomer. The absence of signals expected for the imino tautomer indicates its low abundance.
X-ray Crystallography:
-
Grow single crystals of 2-amino-4-phenylthiazole suitable for X-ray diffraction, for example, by slow evaporation from a methanolic solution.
-
Mount a crystal on a goniometer head and place it in an X-ray diffractometer.
-
Collect diffraction data at a suitable temperature (e.g., 100 K).
-
Solve and refine the crystal structure using appropriate software. The resulting electron density map will reveal the positions of all atoms, confirming the tautomeric form.
Biological Relevance: Inhibition of MyD88 Signaling
2-Amino-4-phenylthiazole derivatives have emerged as promising inhibitors of the Myeloid differentiation primary response 88 (MyD88) protein.[6][7] MyD88 is a key adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a central role in the innate immune response and inflammation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
2-Amino-4-phenylthiazole-based inhibitors are thought to act by preventing the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88, a critical step for downstream signal transduction.[6]
The diagram below illustrates the MyD88-dependent signaling pathway and the proposed point of intervention by 2-amino-4-phenylthiazole derivatives.
Conclusion
References
- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Thiazolamine, 4-phenyl- [webbook.nist.gov]
- 5. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Building Block: 4-(2-amino-4-thiazolyl)phenol in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The compound 4-(2-amino-4-thiazolyl)phenol is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a phenol, a thiazole, and an amino group, provide multiple points for chemical modification, making it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed protocols for their synthesis and biological evaluation.
Applications in Drug Discovery
Derivatives of this compound have been explored for a multitude of therapeutic applications, owing to their ability to interact with various biological targets. Key areas of investigation include:
-
Oncology: Many derivatives have demonstrated potent anticancer activity by targeting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, they have been developed as inhibitors of various protein kinases.
-
Inflammation and Immunology: The scaffold has been utilized to develop inhibitors of key enzymes in inflammatory signaling cascades, such as spleen tyrosine kinase (Syk), which plays a critical role in allergic responses and autoimmune diseases.
-
Infectious Diseases: The 2-aminothiazole moiety is a well-known pharmacophore in antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against a range of pathogens.
Data Presentation
The biological activity of various derivatives of this compound is summarized below. This quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50), highlights the potential of this scaffold in developing potent therapeutic agents.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [1] | |
| Compound 5i | Protein Kinase B/AKT | 1.26 | [2] |
| ABL Tyrosine Kinase | 1.50 | [2] |
Table 2: Kinase Inhibitory Activity of Thiazole-based Compounds
| Compound Class | Target Kinase | Ki (nM) or IC50 (µM) | Reference |
| Phenylamino pyrimidine thiazoles | Spleen Tyrosine Kinase (Syk) | Nanomolar Ki | [3] |
| Tanshinone I (Natural Product Syk Inhibitor) | Spleen Tyrosine Kinase (Syk) | IC50 = 1.64 µM | [4] |
Table 3: Antibacterial Activity of a 4-((2-aminothiazol-4-yl) amino) phenol Derivative (AJ-2)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli (Gram-negative) | Good potential |
| Staphylococcus aureus (Gram-positive) | Good potential |
Experimental Protocols
Detailed methodologies for the synthesis of a generic this compound derivative and for key biological assays are provided below.
Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole Derivatives
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
Substituted phenacyl bromide (1 mmol)
-
Thiourea (1.2 mmol)
-
Copper silicate catalyst (10 mol%)
-
Ethanol (5 mL)
-
Crushed ice
-
Hot ethanol for recrystallization
Procedure:
-
In a round bottom flask, combine the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%) in ethanol (5 mL).[5]
-
Reflux the reaction mixture at 78°C. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3).[5]
-
Upon completion, filter the reaction mixture to remove the catalyst.[5]
-
Pour the filtrate over crushed ice to precipitate the solid product.[5]
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from hot ethanol to obtain the desired 2-amino-4-phenylthiazole derivative.[5]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol is for determining the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized thiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Propanol or DMSO to dissolve formazan crystals
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6]
-
Formazan Solubilization: Remove the supernatant and add 100-150 µL of propanol or DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Spleen Tyrosine Kinase (Syk) Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory activity of compounds against Syk kinase.
Materials:
-
Recombinant Syk enzyme
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4][7]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control).[7]
-
Add 2 µL of Syk enzyme solution diluted in kinase buffer.
-
Incubate at room temperature for 10-15 minutes.[4]
-
Initiate Reaction: Add 2 µL of a mixture of the substrate and ATP to start the kinase reaction.[7]
-
Detect ADP Formation: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]
-
Measure Luminescence: Record the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of Syk inhibition.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. jpionline.org [jpionline.org]
- 7. promega.com [promega.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Schiff Base Derivatives from 4-(2-amino-4-thiazolyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from heterocyclic amines are a prominent class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The versatile imine (-C=N-) linkage and the planar structure of these molecules allow for effective interaction with various biological targets. The 4-(2-amino-4-thiazolyl)phenol scaffold is of particular interest as it combines the pharmacologically significant thiazole ring with a phenolic moiety, which is known to contribute to antioxidant and other biological activities. This document provides detailed protocols for the synthesis, characterization, and evaluation of novel Schiff base derivatives obtained from the condensation of this compound with various substituted aromatic aldehydes.
Synthesis and Characterization
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a substituted aldehyde in an alcoholic solvent, often catalyzed by a few drops of glacial acetic acid. The general reaction scheme is presented below.
General Synthetic Protocol
A solution of this compound and a substituted benzaldehyde are refluxed in methanol or ethanol. The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization.[1]
Experimental Protocol: Synthesis of 4-(4-((E)-(4-hydroxybenzylidene)amino)thiazol-2-yl)phenol
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.93 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add 4-hydroxybenzaldehyde (e.g., 1.22 g, 10 mmol) dissolved in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate:hexane, 1:1).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether to remove unreacted aldehydes.[1]
-
The crude product is purified by recrystallization from hot ethanol to yield the pure Schiff base.
-
Dry the purified product in a vacuum oven at 50 °C.
Characterization
The synthesized Schiff bases are characterized by various spectroscopic methods to confirm their structure.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the range of 1606-1646 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[2][3]
-
¹H-NMR Spectroscopy: The ¹H-NMR spectrum confirms the structure by showing a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.5 ppm.[2][3][4] The signals for the aromatic protons and other substituent groups will also be present in their expected regions.
-
¹³C-NMR Spectroscopy: The formation of the imine bond is further confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 150-165 ppm.[3]
-
Mass Spectrometry: The molecular weight of the synthesized compounds can be confirmed by mass spectrometry, which should show the molecular ion peak [M]+ or [M+H]+.
Quantitative Data
The following table summarizes representative data for a series of synthesized Schiff base derivatives of this compound.
| Aldehyde Reactant | Derivative Name | Yield (%) | Melting Point (°C) | FT-IR (C=N, cm⁻¹) | ¹H-NMR (CH=N, δ ppm) |
| 4-Hydroxybenzaldehyde | 4-(4-((E)-(4-hydroxybenzylidene)amino)thiazol-2-yl)phenol | 85 | 245-247 | ~1610 | ~8.5 |
| 4-Chlorobenzaldehyde | 4-(4-((E)-(4-chlorobenzylidene)amino)thiazol-2-yl)phenol | 88 | 210-212 | ~1615 | ~8.7 |
| 4-Nitrobenzaldehyde | 4-(4-((E)-(4-nitrobenzylidene)amino)thiazol-2-yl)phenol | 90 | 228-230 | ~1608 | ~8.9 |
| 4-(Dimethylamino)benzaldehyde | 4-(4-((E)-(4-(dimethylamino)benzylidene)amino)thiazol-2-yl)phenol | 82 | 195-197 | ~1605 | ~8.4 |
| 2-Hydroxybenzaldehyde | 4-(4-((E)-(2-hydroxybenzylidene)amino)thiazol-2-yl)phenol | 86 | 230-232 | ~1620 | ~8.8 |
Note: The data presented in this table is illustrative and based on typical values reported for similar Schiff base derivatives.
Biological Applications and Protocols
Schiff bases of this compound are promising candidates for various biological applications, particularly as antimicrobial and antioxidant agents.
Antimicrobial Activity
The presence of the thiazole ring and the azomethine group often imparts significant antimicrobial activity to these compounds.[1] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or interference with the integrity of the cell wall.[1]
Experimental Protocol: In Vitro Antibacterial Activity (Agar Well Diffusion Method)
-
Prepare a nutrient agar medium and sterilize it by autoclaving.
-
Pour the sterilized agar into sterile Petri dishes and allow it to solidify.
-
Prepare a fresh inoculum of the test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) and swab it evenly over the agar surface.
-
Punch wells of 6 mm diameter into the agar plates using a sterile cork borer.
-
Prepare stock solutions of the synthesized Schiff bases in DMSO (e.g., 1 mg/mL).
-
Add a specific volume (e.g., 100 µL) of each Schiff base solution to the respective wells.
-
Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and DMSO as a negative control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Antioxidant Activity
The phenolic hydroxyl group in the this compound moiety and potentially in the aldehyde-derived part of the molecule can act as a potent hydrogen donor, enabling the Schiff bases to scavenge free radicals.[5]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the synthesized Schiff bases in methanol (e.g., 10, 25, 50, 100 µg/mL).
-
In a set of test tubes, add 2 mL of each concentration of the Schiff base solution.
-
Add 2 mL of the DPPH stock solution to each test tube and mix well.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Use ascorbic acid as a standard antioxidant for comparison.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis, characterization, and biological evaluation of Schiff base derivatives.
Potential Signaling Pathway Inhibition
Thiazole derivatives have been reported to exhibit anticancer activity by inhibiting key signaling pathways such as the MAPK/ERK pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a thiazole-phenol Schiff base derivative.
Antioxidant Mechanism
The antioxidant activity of phenolic Schiff bases often proceeds via a hydrogen atom transfer (HAT) mechanism to neutralize free radicals.
Caption: Antioxidant mechanism of a phenolic Schiff base via Hydrogen Atom Transfer (HAT).
References
Application Notes and Protocols for the Synthesis of 4-(2-amino-4-thiazolyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(2-amino-4-thiazolyl)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of this molecule have shown potential as kinase inhibitors, antibacterial agents, and anti-inflammatory molecules, making the development of robust and efficient synthetic protocols a key objective for drug discovery programs. The most common and direct route to these compounds is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.
This document provides detailed experimental protocols for the synthesis of this compound, starting from commercially available precursors. It includes methods for the preparation of the key intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone, followed by its cyclization with thiourea. Alternative methods and reaction conditions are also presented to offer flexibility depending on available laboratory equipment and desired reaction times.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step sequence. The first step involves the α-bromination of 4-hydroxyacetophenone to yield 2-bromo-1-(4-hydroxyphenyl)ethanone. This intermediate is then reacted with thiourea in the second step, which proceeds via the Hantzsch thiazole synthesis to form the desired 2-aminothiazole ring.
Application Notes and Protocols for 4-(2-amino-4-thiazolyl)phenol in the Development of Antibacterial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. 4-(2-amino-4-thiazolyl)phenol, a derivative of this scaffold, presents a promising starting point for the development of new antibacterial agents. Its phenolic hydroxyl group and the 2-aminothiazole core offer multiple points for chemical modification to optimize antibacterial potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound and its derivatives as potential antibacterial agents.
Synthesis of this compound and Derivatives
The synthesis of the core scaffold, this compound, can be achieved through the Hantzsch thiazole synthesis. This classic method involves the reaction of an α-haloketone with a thioamide. In this case, 2-bromo-1-(4-hydroxyphenyl)ethanone is reacted with thiourea.
Protocol 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone (Precursor)
Materials:
-
4-Hydroxyacetophenone
-
Chloroform
-
Concentrated Sulfuric Acid
-
Bromine
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Water
Procedure:
-
Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) at 65°C (338 K).
-
With stirring, add concentrated sulfuric acid (3.80 ml).
-
After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) to the reaction solution.
-
Continue stirring for 5 hours.
-
Quench the reaction with water (60 ml).
-
Separate the layers and extract the aqueous layer with chloroform.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (30 ml).
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[1]
Protocol 2: Synthesis of this compound
Materials:
-
2-Bromo-1-(4-hydroxyphenyl)ethanone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(4-hydroxyphenyl)ethanone (10 mmol) and thiourea (12 mmol).
-
Add methanol (20 mL) and a magnetic stir bar.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the contents into a beaker containing 5% sodium carbonate solution (50 mL) and stir.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Antibacterial Activity Assessment
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the antibacterial activity of various thiazole derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: MIC Values of Thiazolidinone Derivatives against Staphylococcus aureus and Escherichia coli
| Compound | S. aureus MIC (mM) | E. coli MIC (mM) |
| H2-38 | 0.75 - 12.5 | Not Reported |
| H2-81 | 0.75 - 12.5 | Not Reported |
| H2-39 | 0.75 - 25 | Not Reported |
| H2-74 | 0.75 - >100 | Not Reported |
Data extracted from a study on thiazolidinone derivatives against clinical staphylococcal isolates.[2]
Table 2: MIC Values of a Schiff-base Phenol Compound against Various Bacteria
| Compound | Staphylococcus aureus MIC (mg/ml) | Escherichia coli MIC (mg/ml) | Klebsiella pneumoniae MIC (mg/ml) | Bacillus cereus MIC (mg/ml) |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol | 3 | 5 | 1 | 1 |
Data from a study on a synthesized Schiff-base phenol compound.[3][4]
Table 3: MIC Value of a Potent Thiazole Derivative against MRSA
| Compound | Methicillin-Resistant Staphylococcus aureus (MRSA) MIC (µg/mL) |
| 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol | as low as 1 |
This lead compound demonstrated high potency both in vitro and in vivo.[5]
Experimental Protocols
This protocol follows the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
This protocol assesses the ability of the compounds to inhibit biofilm formation.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Bacterial strains known for biofilm formation
-
Test compounds
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described in the MIC protocol.
-
Plate Preparation: Add serially diluted test compounds to the wells of a 96-well plate.
-
Inoculation and Incubation: Add the bacterial inoculum to the wells and incubate at 37°C for 24-48 hours without agitation to allow biofilm formation.
-
Washing: Carefully remove the planktonic bacteria by washing the wells gently with phosphate-buffered saline (PBS).
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet and wash the wells with water to remove excess stain.
-
Solubilization: Add 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader. A significant reduction in absorbance compared to the control indicates biofilm inhibition.
Proposed Mechanism of Action: Inhibition of MurB Enzyme
Several studies suggest that thiazole derivatives exert their antibacterial effect by inhibiting enzymes involved in the bacterial cell wall synthesis pathway. One such target is the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Protocol
This protocol is a continuous spectrophotometric assay that monitors the oxidation of NADPH.
Materials:
-
Purified MurB enzyme
-
UDP-N-acetylglucosamine enolpyruvate (substrate)
-
NADPH
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, UDP-N-acetylglucosamine enolpyruvate, and NADPH.
-
Pre-incubation with Inhibitor: Add the test compound at various concentrations to the reaction mixture and pre-incubate with the MurB enzyme for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate Reaction: Start the reaction by adding the MurB enzyme (if not pre-incubated with the inhibitor) or the substrate.
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the IC50 value of the inhibitor, which is the concentration required to inhibit 50% of the MurB enzyme activity.
Experimental and Logical Workflows
Synthesis and Initial Screening Workflow
Caption: Workflow for the development of antibacterial agents.
Conclusion
This compound serves as a valuable scaffold for the development of novel antibacterial agents. The synthetic accessibility via the Hantzsch reaction allows for the generation of diverse libraries of derivatives. The protocols outlined in this document provide a comprehensive framework for the synthesis, antibacterial evaluation, and mechanistic investigation of these compounds. The identification of MurB as a potential target offers a rational basis for further optimization and development of this promising class of antibacterial agents.
References
- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 4. researchgate.net [researchgate.net]
- 5. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: Antioxidant Activity Evaluation of 4-(2-amino-4-thiazolyl)phenol and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-amino-4-thiazolyl)phenol and its analogues are a class of compounds with significant potential in pharmaceutical research, owing to their structural resemblance to various bioactive molecules.[1] The phenolic hydroxyl group and the thiazole ring are known pharmacophores that can contribute to antioxidant activity.[2][3] Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4] Therefore, the evaluation of the antioxidant capacity of novel compounds like this compound derivatives is a critical step in their development as potential therapeutic agents.[5]
These application notes provide detailed protocols for the systematic evaluation of the antioxidant activity of this compound and its analogues using common in vitro and cell-based assays.
Data Presentation
A systematic presentation of quantitative data is crucial for comparing the antioxidant efficacy of different analogues. The following table structure is recommended for summarizing the results obtained from various antioxidant assays. IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity, with lower values indicating higher antioxidant potency. For assays like FRAP, results are often expressed as equivalents of a standard antioxidant, such as Trolox or FeSO₄.
Table 1: Comparative Antioxidant Activity of this compound and its Analogues
| Compound ID | Structure | DPPH Scavenging (IC50, µM) | ABTS Scavenging (IC50, µM) | Ferric Reducing Antioxidant Power (FRAP) (µM Trolox Equivalents/µM) | Cellular Antioxidant Activity (CAA) (µM Quercetin Equivalents/µM) |
| Parent | This compound | Data | Data | Data | Data |
| Analogue 1 | Specify Substitution | Data | Data | Data | Data |
| Analogue 2 | Specify Substitution | Data | Data | Data | Data |
| Analogue 3 | Specify Substitution | Data | Data | Data | Data |
| Standard | Ascorbic Acid / Trolox | Data | Data | Data | Data |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6] The reduction of the deep violet DPPH radical to the pale yellow non-radical form, DPPH-H, is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[4][7]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[8] This solution should be freshly prepared and kept in the dark.
-
Test Compounds and Standard: Prepare stock solutions of this compound, its analogues, and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions from the stock solutions.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of the test compounds or standard to the wells of a 96-well plate.[6]
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.[6]
-
Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Prepare a blank well containing 100 µL of the solvent and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9][10]
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance.[8][9]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][9] Dilute the ABTS•+ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Test Compounds and Standard: Prepare stock solutions and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Measurement and Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and the IC50 value using the same formulas as for the DPPH assay.[6]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[11] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[12]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in deionized water and adjusting the pH with acetic acid.[4]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[4]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[4]
-
FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[4] Warm the solution to 37°C before use.
-
Standard: Prepare a standard curve using known concentrations of FeSO₄ or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Measurement and Data Analysis:
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compound.[14][15] The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, generated by a free radical initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] The antioxidant capacity is determined by the compound's ability to inhibit DCF formation.[17]
Protocol:
-
Cell Culture:
-
Culture human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom microplate until they reach 90-100% confluency.[16]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).[4]
-
Add 50 µL of DCFH-DA probe solution to all wells.[16]
-
Add 50 µL of the test compound or a standard (e.g., Quercetin) at various concentrations to the wells.[16]
-
Incubate at 37°C for 60 minutes.[16]
-
Remove the solution and wash the cells three times with PBS.[4]
-
Add 100 µL of a free radical initiator (e.g., AAPH, 600 µM) to each well.[4]
-
-
Measurement and Data Analysis:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically every 5 minutes for 1 hour with excitation at ~485 nm and emission at ~538 nm.[4]
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
Calculate the % inhibition of DCF formation and express the results as quercetin equivalents.
-
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
References
- 1. Cas 57634-55-6,4-(2-AMINO-THIAZOL-4-YL)-PHENOL | lookchem [lookchem.com]
- 2. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, antioxidant activity, and density functional theory study of some novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives: a comparative approach for the explanation of their radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
Application Notes and Protocols for the Development of Anti-inflammatory Drugs Utilizing a 4-(2-amino-4-thiazolyl)phenol Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of novel anti-inflammatory agents based on the 4-(2-amino-4-thiazolyl)phenol scaffold. This document outlines detailed protocols for key in vitro and in vivo assays, presents quantitative data from relevant studies, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
The this compound scaffold is a promising privileged structure in medicinal chemistry for the development of new anti-inflammatory drugs. Its derivatives have shown potential to inhibit key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) pathway. The presence of the phenolic hydroxyl group and the 2-aminothiazole moiety offers opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation
The following tables summarize the anti-inflammatory activity of representative thiazole derivatives. While specific data for a wide range of this compound derivatives is still emerging, the provided data for structurally related compounds offers valuable insights for structure-activity relationship (SAR) studies.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Thiazole Derivatives
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Celecoxib | Marketed Drug | >100 | 0.05 | >2000 | [1] |
| Compound 5b | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | 39.06 | 0.93 | 42 | [1] |
| Compound 5d | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | 93.00 | 0.83 | 112 | [1] |
| Compound 5e | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | 94.24 | 0.76 | 124 | [1] |
| Compound 6b | 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | - | 11.65 | - | [2] |
Table 2: In Vitro Nitric Oxide (NO) Production Inhibitory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | IC50 (µM) | Reference |
| Aminoguanidine | 100 | 78 | 2.1 | [3] |
| Compound 7 | - | - | 12.0 ± 0.8 | [4] |
| Compound 9 | - | - | 7.6 ± 0.3 | [4] |
Table 3: In Vivo Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| Indomethacin | 5 | 5 | Significant Inhibition | [5] |
| Compound 5d | 20 | 5 | 61.64 ± 1.10 | [1] |
| Compound 5e | 20 | 5 | 63.87 ± 1.34 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel this compound derivatives.
In Vitro Assays
This protocol outlines the determination of the inhibitory activity of test compounds against the COX-2 enzyme.
Materials:
-
COX-2 inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 560131)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
COX-2 enzyme (human recombinant)
-
Heme
-
Arachidonic acid (AA) solution
-
1 M HCl
-
Microplate reader
Procedure:
-
Prepare the test compound solutions to the desired final concentrations (e.g., 10 µM) in DMSO.
-
In a 96-well plate, add 960 µL of reaction buffer.
-
Add 10 µL of COX-2 enzyme and 10 µL of heme to the reaction buffer.
-
Add 10 µL of the test compound solution to the mixture.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of AA solution.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Follow the EIA kit manufacturer's instructions for the detection of prostaglandins.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
This protocol describes the assessment of the ability of test compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
LPS (from E. coli)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage inhibition of NO production.
In Vivo Assay
This is a widely used model for screening acute anti-inflammatory activity.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% in saline)
-
Test compounds
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (control, standard, and test groups).
-
Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.
Protocol 4: Western Blot Analysis for NF-κB Pathway Activation
This protocol is for determining the effect of test compounds on the expression and phosphorylation of key proteins in the NF-κB signaling pathway in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1x10^6 cells/well and incubate for 24 hours.
-
Pre-treat cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events).
-
Wash cells twice with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.[6]
Conclusion
The this compound scaffold represents a versatile platform for the design and synthesis of novel anti-inflammatory agents. The protocols and data presented in these application notes provide a solid framework for researchers to evaluate the potential of their synthesized compounds. By systematically applying these in vitro and in vivo assays and investigating the underlying mechanisms of action, promising lead candidates can be identified and advanced in the drug discovery pipeline. Further exploration of the structure-activity relationships of this scaffold is warranted to develop potent and selective inhibitors of inflammatory pathways with improved therapeutic profiles.
References
- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-(2-Amino-4-thiazolyl)phenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of 4-(2-amino-4-thiazolyl)phenol derivatives. These compounds are of significant interest in medicinal chemistry due to their structural resemblance to various bioactive molecules. The following sections outline the methodologies for determining their cytotoxic effects on cancer cell lines, elucidating the mechanism of action through apoptosis assays, and visualizing the associated signaling pathways and experimental workflows.
Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives
The cytotoxic activity of various thiazole derivatives, including those structurally related to this compound, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The data from several studies are summarized in the tables below.
| Derivative Type | Cell Line | IC50 (µM) | Reference Compound |
| Aminothiazole-paeonol | AGS (gastric adenocarcinoma) | 4.0 | 5-Fluorouracil (43.8 µM) |
| Aminothiazole-paeonol | HT-29 (colorectal adenocarcinoma) | 4.4 | 5-Fluorouracil (7.2 µM) |
| Aminothiazole-paeonol | HeLa (cervical cancer) | 5.8 | - |
| Thiazole-conjugated amino acid | A549 (lung cancer) | 2.07 - 8.51 | 5-Fluorouracil (3.49 - 8.74 µM) |
| Thiazole-conjugated amino acid | HeLa (cervical cancer) | 2.07 - 8.51 | 5-Fluorouracil (3.49 - 8.74 µM) |
| Thiazole-conjugated amino acid | MCF-7 (breast cancer) | 2.07 - 8.51 | 5-Fluorouracil (3.49 - 8.74 µM) |
| Arylidene-hydrazinyl-thiazoles | BxPC-3 (pancreatic cancer) | 1.69 - 2.2 | - |
| Arylidene-hydrazinyl-thiazoles | MOLT-4 (leukemia) | 1.69 - 2.2 | - |
| Arylidene-hydrazinyl-thiazoles | MCF-7 (breast cancer) | 1.69 - 2.2 | - |
| Bis-Thiazole | Hela (cervical cancer) | 0.0006 | - |
| Bis-Thiazole | KF-28 (ovarian cancer) | 0.0061 | - |
Table 1: Summary of IC50 values for various thiazole derivatives against different cancer cell lines.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Treated and untreated cells in a 96-well plate
-
Luminometer
Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the cells.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. Increased luminescence indicates higher caspase-3/7 activity.[4]
Western Blot Analysis of Bcl-2 and Bax Proteins
This technique is used to detect changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax, normalized to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the cytotoxic evaluation of this compound derivatives.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
"analytical methods for the quantification of 4-(2-amino-4-thiazolyl)phenol in biological samples"
Abstract
This document provides a detailed protocol for the quantification of 4-(2-amino-4-thiazolyl)phenol in biological matrices, such as human plasma and urine. Due to the absence of specific, validated analytical methods for this compound in the public domain, this application note proposes a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is grounded in established principles of bioanalysis for similar phenolic and amine-containing compounds. Expected performance characteristics and validation parameters are provided to guide researchers in the implementation and validation of this method in their own laboratories.
Introduction
This compound is a molecule of interest in pharmaceutical and metabolic research. Accurate quantification of this analyte in biological samples is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This application note outlines a comprehensive analytical method using LC-MS/MS, a technique renowned for its high sensitivity and selectivity, making it ideal for the analysis of analytes in complex biological matrices. The protocol details sample preparation using solid-phase extraction (SPE), followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer.
Experimental Workflow
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma and urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
β-glucuronidase/arylsulfatase (for urine samples)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Detailed Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix (plasma or urine) to prepare CC and QC samples at various concentrations.
Sample Preparation from Biological Matrix
For Plasma Samples:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.[1]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Transfer the supernatant to a clean tube for further processing or direct injection if a "dilute-and-shoot" approach is preferred after initial method development.[1]
For Urine Samples (including deconjugation):
-
Enzymatic Hydrolysis: To 1 mL of urine, add the internal standard, 500 µL of acetate buffer (pH 5.0), and β-glucuronidase/arylsulfatase. Incubate at 37°C for 4 hours or overnight.[2] This step is crucial as phenolic compounds are often excreted as glucuronide and sulfate conjugates.[3]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water and then a low percentage of organic solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% formic acid in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing the analyte and internal standard solutions into the mass spectrometer. A precursor ion (Q1) corresponding to the protonated molecule [M+H]+ and a suitable product ion (Q3) will be selected.
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA).[4] Key validation parameters are summarized in the table below with their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[5] |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte. |
| Recovery | The efficiency of the extraction process should be consistent and reproducible. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).[5] |
Quantitative Data Summary (Target Parameters)
The following table presents the target quantitative performance characteristics for the proposed method.
| Parameter | Target Value |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Extraction Recovery (%) | > 70% |
Conclusion
This application note provides a comprehensive framework for developing and validating a sensitive and selective LC-MS/MS method for the quantification of this compound in biological samples. The proposed protocol, utilizing solid-phase extraction for sample cleanup and tandem mass spectrometry for detection, is expected to meet the rigorous demands of bioanalytical research and drug development. Adherence to the outlined validation procedures will ensure the generation of reliable and reproducible data for pharmacokinetic and other related studies.
References
- 1. gcms.cz [gcms.cz]
- 2. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. rr-americas.woah.org [rr-americas.woah.org]
Application Notes and Protocols for the Use of 4-(2-amino-4-thiazolyl)phenol in the Preparation of Dyes and Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 4-(2-amino-4-thiazolyl)phenol as a versatile building block in the synthesis of azo dyes and the preparation of functional polymeric materials.
Section 1: Synthesis of Azo Dyes from this compound
Azo dyes are a prominent class of colored compounds characterized by the presence of an azo group (–N=N–) connecting two aromatic rings. The synthesis of these dyes from this compound involves a two-step diazotization and coupling reaction. The heterocyclic aminothiazole moiety serves as the diazo component, which, after conversion to a diazonium salt, can be coupled with various aromatic compounds to produce a wide array of colors.
Experimental Protocol: Synthesis of a Disperse Azo Dye
This protocol details the synthesis of a representative disperse azo dye by diazotizing this compound and coupling it with N,N-dimethylaniline.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Sodium Acetate
-
Ethanol
-
Ice
-
Distilled Water
Procedure:
Step 1: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.92 g (0.01 mol) of this compound in 20 mL of water and 3 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of this compound over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt solution. A clear solution of the diazonium salt should be obtained.
Step 2: Azo Coupling Reaction
-
In a separate 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of 10% acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.
-
Gradually add a saturated solution of sodium acetate to adjust the pH to 4-5, promoting the completion of the coupling reaction.
-
Continue stirring for another 30 minutes.
Step 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with copious amounts of cold water until the filtrate is colorless and neutral.
-
Recrystallize the crude dye from an ethanol-water mixture to obtain the pure product.
-
Dry the purified dye in a vacuum oven at 60 °C.
Data Presentation: Expected Properties of a Representative Azo Dye
The following table summarizes the expected quantitative data for the synthesized azo dye, based on typical results for similar thiazolyl azo dyes.
| Property | Expected Value |
| Appearance | Dark red to violet powder |
| Yield | 75-85% |
| Melting Point | >200 °C (with decomposition) |
| λmax (in DMF) | 530-560 nm |
| Molar Extinction Coefficient (ε) | 25,000 - 40,000 L mol⁻¹ cm⁻¹ |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol |
Characterization Data (Expected)
-
FT-IR (KBr, cm⁻¹): 3400-3500 (O-H stretch of phenol), ~1600 (N=N stretch), ~1520 (C=N stretch of thiazole), ~1170 (C-O stretch of phenol).
-
¹H NMR (DMSO-d₆, δ ppm): Aromatic protons in the range of 6.8-8.0 ppm, N(CH₃)₂ protons around 3.1 ppm, a singlet for the thiazole proton, and a broad singlet for the phenolic OH.
-
UV-Vis (DMF): A strong absorption band in the visible region (λmax ≈ 530-560 nm) corresponding to the π→π* transition of the azo chromophore.
Diagram of the Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye from this compound.
Section 2: Preparation of Functional Materials
The phenolic hydroxyl group in this compound provides a reactive site for incorporation into various polymer backbones, leading to the creation of functional materials with unique properties. For instance, it can be used to synthesize polyesters, polycarbonates, or epoxy resins, imparting properties such as thermal stability, altered solubility, and potential for further functionalization.
Experimental Protocol: Synthesis of a Functional Polyester
This protocol describes a general method for the preparation of a polyester by incorporating this compound via interfacial polycondensation with a diacid chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Methanol
-
Distilled Water
Procedure:
-
In a 250 mL beaker, dissolve 1.92 g (0.01 mol) of this compound and 0.8 g (0.02 mol) of sodium hydroxide in 50 mL of water. Add a catalytic amount of tetrabutylammonium bromide.
-
In a separate beaker, dissolve 2.03 g (0.01 mol) of terephthaloyl chloride in 50 mL of dichloromethane.
-
Transfer the aqueous solution of the phenoxide to a high-speed blender.
-
With vigorous stirring, rapidly add the organic solution of the diacid chloride to the blender.
-
Continue blending for 5-10 minutes. The polyester will precipitate out of the solution.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with water and then with methanol to remove unreacted monomers and salts.
-
Dry the functional polyester in a vacuum oven at 80 °C.
Data Presentation: Expected Properties of the Functional Polyester
| Property | Expected Characteristics |
| Appearance | Off-white to pale yellow powder |
| Inherent Viscosity | 0.4 - 0.8 dL/g (in a suitable solvent) |
| Glass Transition Temperature (Tg) | 150 - 200 °C |
| Solubility | Soluble in polar aprotic solvents like DMF, DMSO |
Diagram of the Polymer Synthesis Logical Relationship
Caption: Logical workflow for the synthesis of a functional polyester.
Disclaimer: These protocols are generalized based on established chemical principles and literature for similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize conditions for their specific applications.
Troubleshooting & Optimization
"improving the yield of Hantzsch thiazole synthesis for 4-(2-amino-4-thiazolyl)phenol"
Topic: Optimizing the Synthesis of 4-(2-amino-4-thiazolyl)phenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols to enhance the yield and purity of this compound synthesized via the Hantzsch thiazole reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the most critical parameters to investigate?
A1: Low yields in the Hantzsch synthesis typically stem from four key areas: reactant quality, reaction conditions, solvent choice, and potential side reactions.[1] First, ensure the purity of your starting materials, particularly the α-haloketone (2-bromo-1-(4-hydroxyphenyl)ethanone), as impurities can lead to unwanted byproducts.[1] Next, optimize reaction conditions such as temperature and time; conventional heating often requires reflux, while methods like microwave irradiation can dramatically shorten reaction times and improve yields.[1][2] Finally, the choice of solvent is critical and should be selected based on reactant solubility and reaction efficiency.[3][4]
Q2: Which solvent system is recommended for this synthesis to maximize yield?
A2: The ideal solvent depends on the specific methodology (conventional heating, microwave, etc.). Ethanol is a common and effective solvent for this reaction.[5] However, studies have shown that a mixture of ethanol and water can significantly improve yields.[6] For greener chemistry approaches, water alone or polyethylene glycol (PEG-400) have been used successfully, with PEG sometimes offering enhanced product yields compared to other organic solvents.[7][8] Solvent-free conditions have also proven highly effective, often resulting in rapid reactions and high yields.[9][10]
| Solvent System | Typical Conditions | Reported Yield | Key Advantages |
| Ethanol | Reflux | Good to Excellent[5] | Good reactant solubility, easy to remove. |
| Ethanol/Water (1:1) | Reflux | Up to 87%[6] | Improved yield, cost-effective, environmentally benign.[6] |
| PEG-400 | Heating | Moderate to Good[7] | Green solvent, can enhance reaction rates.[8] |
| Solvent-Free | Grinding or Melting | 42% to 93%[9] | Extremely fast, eco-friendly, simple workup.[9][10] |
Q3: The starting material, 2-bromo-1-(4-hydroxyphenyl)ethanone, is a lachrymator and difficult to handle. Are there safer alternatives?
A3: Yes. To avoid handling lachrymatory α-haloketones, you can generate the necessary intermediate in situ. One effective method involves a one-pot reaction using the parent ketone (1-(4-hydroxyphenyl)ethanone), thiourea, and a catalyst system like Cu(II)-iodine.[7] This approach forms the α-iodoketone in the reaction mixture, which then immediately undergoes the Hantzsch condensation.[7] This strategy is not only safer but also reduces the number of synthetic steps.
Q4: What types of catalysts can improve the reaction rate and yield?
A4: While the Hantzsch synthesis can proceed without a catalyst, several have been shown to improve efficiency.[9][11] Heterogeneous catalysts are particularly advantageous as they are easily recoverable and reusable.[3][5]
| Catalyst | Typical Conditions | Reported Yield | Key Advantages |
| Silica Supported Tungstosilisic Acid (SiW.SiO₂) | Conventional Heating or Ultrasonic Irradiation | 79% to 90%[3] | Reusable, efficient, and promotes a green synthesis.[3] |
| Copper Silicate | Reflux in Ethanol | Excellent[5] | Heterogeneous, reusable, short reaction times, and easy workup.[5] |
| Silica Chloride | Elevated Temperature | Good | A useful heterogeneous catalyst for various organic transformations.[12] |
| Iodine | Room Temperature | Excellent | Can be used catalytically for in-situ halogenation.[7][12] |
Q5: I am observing significant impurity formation. What are the likely side products and how can they be minimized and removed?
A5: Impurities often arise from side reactions of the starting materials or the product itself.[1] With thiourea, byproducts like dicyandiamide can sometimes form under harsh conditions. To minimize this, use purified reactants and optimized conditions (e.g., avoid excessively high temperatures or prolonged reaction times). Monitoring the reaction with Thin Layer Chromatography (TLC) is crucial to prevent the formation of degradation products.[4]
For purification, this compound and its hydrohalide salt often have low solubility in common organic solvents, which facilitates a simple workup.[2] The product can frequently be isolated by filtration after being precipitated from the reaction mixture.[13] If further purification is needed, recrystallization from a suitable solvent like hot ethanol or employing flash column chromatography are effective methods.[5][14]
Q6: Can this synthesis be performed using "green" or more environmentally friendly methods?
A6: Absolutely. The Hantzsch synthesis is well-suited to several green chemistry techniques that improve yield and reduce environmental impact:
-
Microwave-Assisted Synthesis: This is a highly effective method that can reduce reaction times from hours to minutes and often produces cleaner products with higher yields (often 89-95%).[2][15][16]
-
Ultrasonic Irradiation: Using ultrasound can lead to higher yields in shorter times and under milder conditions compared to conventional heating.[3]
-
Solvent-Free Reactions: Performing the reaction by grinding the solid reactants together or by melting the α-haloketone before adding thiourea can yield the product in seconds to minutes with minimal waste.[9][17]
Visualized Workflows and Mechanisms
The following diagrams illustrate the chemical mechanism, a logical troubleshooting workflow, and a comparison of different synthetic approaches.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Caption: A logical workflow for troubleshooting low synthesis yields.
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
This protocol is based on established Hantzsch synthesis procedures.[5][13]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq.) in absolute ethanol.
-
Addition of Thiourea: Add thiourea (1.1-1.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of cold water to precipitate the product hydrobromide salt.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove impurities. The product can be further purified by recrystallization from hot ethanol.[5]
Protocol 2: Microwave-Assisted Synthesis
This method significantly accelerates the reaction, often leading to higher yields and purity.[2][18]
-
Reactant Preparation: In a specialized microwave reaction tube equipped with a small magnetic stir bar, combine 2-chloro-1-(4-hydroxyphenyl)ethanone (1.0 eq.) and thiourea (1.1 eq.).
-
Solvent Addition: Add a minimal amount of methanol (e.g., 2-4 mL).
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Heat the mixture to 90°C for 30 minutes.[2]
-
Work-up: After the reaction, allow the tube to cool to room temperature. The solid product can typically be collected directly by filtration.
-
Purification: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. Due to the efficiency of microwave synthesis, the product is often obtained in high purity without needing further steps.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 9. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
"common side reactions in the synthesis of 4-aryl-2-aminothiazoles and their prevention"
Welcome to the technical support center for the synthesis of 4-aryl-2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and to provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 4-aryl-2-aminothiazoles, primarily via the Hantzsch thiazole synthesis.
Problem 1: Low Yield of the Desired 4-Aryl-2-aminothiazole and Presence of an Isomeric Impurity.
Question: My reaction is producing a significant amount of an impurity with the same mass as my target 4-aryl-2-(substituted)aminothiazole, leading to low yields and difficult purification. How can I resolve this?
Answer:
This is a common issue when using N-substituted thioureas and is often due to the formation of a regioisomeric byproduct, the 3-substituted-2-imino-2,3-dihydrothiazole. The formation of this isomer is highly dependent on the reaction's pH.
Root Cause Analysis:
-
Reaction Conditions: Acidic conditions are known to promote the formation of the undesired 2-imino-2,3-dihydrothiazole isomer. In contrast, conducting the reaction under neutral conditions almost exclusively yields the desired 2-(N-substituted amino)thiazole.[1]
-
Reaction Mechanism: The Hantzsch synthesis proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration. The regioselectivity of the cyclization is influenced by the protonation state of the nitrogen atoms in the thiourea intermediate.
Prevention Strategies:
-
Maintain Neutral pH: The most effective way to prevent the formation of the 2-imino isomer is to ensure the reaction is run under neutral conditions. This can be achieved by:
-
Using a non-acidic solvent like ethanol or methanol.
-
Adding a mild, non-nucleophilic base to neutralize any acid that may be generated during the reaction.
-
-
Controlled Work-up: During the work-up, it is crucial to neutralize the reaction mixture, typically with a weak base like sodium bicarbonate or sodium carbonate solution, before product isolation.[2] This ensures that the final product is the neutral 2-aminothiazole, which is often less soluble and can be isolated by filtration.
Illustrative Data:
The choice of reaction conditions has a significant impact on the ratio of the desired product to the isomeric byproduct.
| Reaction Condition | Predominant Product | Undesired Isomer Formation |
| Neutral (e.g., in Ethanol) | 2-(N-substituted amino)thiazole | Minimal to none |
| Acidic (e.g., in HCl/Ethanol) | 3-substituted 2-imino-2,3-dihydrothiazole | Significant |
Troubleshooting Workflow for Isomer Formation:
Caption: Troubleshooting workflow for isomeric impurity.
Problem 2: Formation of Multiple Byproducts and a Complex Reaction Mixture.
Question: My reaction is messy, with multiple spots on the TLC plate, and the desired product is difficult to isolate. What could be the cause?
Answer:
A complex reaction mixture can arise from several side reactions, often related to the stability of the starting materials.
Root Cause Analysis:
-
Self-Condensation of α-Haloketone: α-Haloketones, especially those with enolizable protons, can undergo self-condensation, particularly in the presence of a base. This can lead to a variety of byproducts.
-
Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives, which will contaminate the product.[1][2][3][4][5]
-
Decomposition of Starting Materials: α-Haloketones can be unstable and may decompose over time or under harsh reaction conditions (e.g., high temperatures for prolonged periods). Thiourea can also decompose at high temperatures.
Prevention Strategies:
-
Use Fresh and Pure Reactants: Ensure the α-haloketone is pure and freshly prepared or properly stored to avoid decomposition products.
-
Control Reaction Temperature: Avoid excessively high temperatures. Running the reaction at a moderate temperature (e.g., refluxing ethanol) for the necessary time is usually sufficient.
-
Order of Reagent Addition: Adding the base (if used) slowly and at a controlled temperature can minimize side reactions of the α-haloketone.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Reaction Pathway Visualization:
References
Technical Support Center: Purification of Crude 4-(2-amino-4-thiazolyl)phenol
Welcome to the technical support center for the purification of crude 4-(2-amino-4-thiazolyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will largely depend on the synthetic route employed, but in the context of a Hantzsch thiazole synthesis, potential impurities may include:
-
Unreacted 2-bromo-1-(4-hydroxyphenyl)ethan-1-one: The starting α-haloketone.
-
Unreacted thiourea: The thioamide component.
-
Polymeric materials and colored byproducts: These can form under various reaction conditions.
-
Positional isomers: Depending on the precursors, there is a possibility of forming other isomers.
Q2: My crude product is a dark, sticky solid. How can I handle this?
A2: A dark and non-solid appearance often indicates the presence of significant impurities and residual solvent. Before attempting a fine purification method like recrystallization, consider the following pre-purification steps:
-
Trituration: Stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. This can help in removing highly soluble impurities and may induce solidification of the product.
-
Activated Carbon Treatment: If the color is due to highly colored byproducts, a treatment with activated carbon can be effective.[1] However, it should be used judiciously as it can also adsorb the desired product, leading to a lower yield. A small-scale trial is recommended to determine the optimal amount of activated carbon and contact time.
Q3: I am having trouble finding a suitable single solvent for recrystallization. What should I do?
A3: this compound is a polar molecule due to the presence of amino and phenolic hydroxyl groups, which can make finding an ideal single recrystallization solvent challenging. If a single solvent is not effective, a mixed-solvent system is a good alternative. This typically involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
For phenolic compounds, polar protic solvents are often good candidates. Consider solvent systems such as:
-
Ethanol/water
-
Methanol/water
-
Acetone/hexane
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this:
-
Ensure the boiling point of the recrystallization solvent is lower than the melting point of your compound (the reported melting point for this compound is 198-200 °C).[2]
-
Use a larger volume of solvent to avoid supersaturation at high temperatures.
-
Lower the temperature at which crystallization begins by adding the poor solvent at a lower temperature.
-
Try a different solvent system.
Q5: After recrystallization, the melting point of my product is still broad and lower than the literature value. What is the next step?
A5: A broad and depressed melting point is a classic indicator of impurities. If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. For a polar compound like this compound, silica gel is a suitable stationary phase.
Troubleshooting Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Low recovery after recrystallization | - Using too much solvent. - Premature crystallization during hot filtration. - The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask). - Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to minimize solubility. |
| No crystal formation upon cooling | - The solution is not saturated. - The solution is supersaturated. | - If the solution is not saturated, evaporate some of the solvent to increase the concentration. - To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod at the meniscus, or add a seed crystal of the pure compound. |
| Product streaks on the TLC plate during column chromatography | - The compound is too polar for the chosen mobile phase. - The compound is interacting strongly with the acidic silica gel. | - Increase the polarity of the mobile phase (e.g., by increasing the proportion of methanol in a dichloromethane/methanol mixture). - Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel. |
| Co-elution of impurities in column chromatography | - The polarity of the impurity is very similar to the product. | - Use a shallower solvent gradient during elution to improve separation. - Try a different solvent system with different selectivity. - Consider a final recrystallization step after column chromatography to remove trace impurities. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. Add the solvent portion-wise with gentle heating and stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Assessment: Check the purity by measuring the melting point. Pure this compound has a melting point of 198-200 °C.[2]
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: The polarity of the mobile phase should be optimized using Thin Layer Chromatography (TLC). A good starting mobile phase for this polar compound is a mixture of dichloromethane (DCM) and methanol (MeOH). A mobile phase of n-hexane:ethyl acetate (70:30) has been used for a similar compound and could be a starting point for TLC analysis.[3]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica gel, and then removing the solvent under reduced pressure. Carefully load the dried silica-adsorbed product onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 10% methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in recrystallization.
References
Technical Support Center: Troubleshooting Guide for the Scale-Up of 4-(2-amino-4-thiazolyl)phenol Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the scale-up of 4-(2-amino-4-thiazolyl)phenol synthesis. The information is tailored to address common challenges encountered during the transition from laboratory-scale experiments to large-scale production.
Synthesis Pathway Overview
The primary industrial route for the synthesis of this compound is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, the key starting materials are 2-bromo-1-(4-hydroxyphenyl)ethan-1-one and thiourea.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material stoichiometry for the Hantzsch synthesis of this compound on a large scale?
For industrial-scale synthesis, a slight excess of thiourea is often used to ensure complete conversion of the more expensive α-bromoketone. A typical molar ratio of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one to thiourea is in the range of 1:1.05 to 1:1.2.
Q2: What are the critical process parameters to monitor during the scale-up of this reaction?
The most critical parameters to monitor and control are:
-
Temperature: The Hantzsch thiazole synthesis is exothermic. Uncontrolled temperature can lead to side reactions and impurity formation.
-
Rate of Addition: The rate of addition of the α-bromoketone to the thiourea solution should be carefully controlled to manage the exotherm.
-
pH: The pH of the reaction mixture can influence the reaction rate and the impurity profile.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent heat transfer, especially in large reactors.
Q3: What are the common impurities encountered during the production of this compound?
Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. One potential byproduct is the isomeric 3-(4-hydroxyphenyl)-2-imino-2,3-dihydrothiazole, especially under acidic conditions.
Q4: What are the recommended purification methods for industrial-scale production?
Crystallization is the most common and effective method for purifying this compound at a large scale. The choice of solvent system is critical for achieving high purity and yield. Filtration and drying are subsequent crucial steps that need to be optimized for large batches.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of this compound production, providing potential causes and recommended solutions.
Problem 1: Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Verify the quality and purity of starting materials. - Optimize the molar ratio of reactants; a slight excess of thiourea may be beneficial. - Ensure the reaction temperature is maintained within the optimal range. - Increase the reaction time if monitoring indicates incomplete conversion. |
| Side Reactions | - Carefully control the reaction temperature to minimize the formation of byproducts. - Optimize the pH of the reaction mixture. Neutral to slightly basic conditions are generally preferred. |
| Product Loss During Workup | - Optimize the crystallization process, including the choice of solvent, cooling profile, and seeding strategy. - Ensure efficient filtration and washing of the product cake to minimize losses. - Analyze mother liquor and wash streams for product content to identify and quantify losses. |
Problem 2: High Impurity Profile
| Potential Cause | Recommended Solution |
| Poor Quality Starting Materials | - Source high-purity 2-bromo-1-(4-hydroxyphenyl)ethan-1-one and thiourea. - Characterize incoming raw materials to ensure they meet specifications. |
| Uncontrolled Reaction Conditions | - Implement strict temperature control to prevent thermal excursions that can lead to byproduct formation. - Control the rate of reagent addition to maintain a stable reaction temperature. - Optimize the reaction solvent. |
| Inefficient Purification | - Develop a robust crystallization process. Screen various solvent systems to find one that provides good solubility for the product at high temperatures and low solubility at low temperatures, while effectively rejecting impurities. - Consider a recrystallization step if a single crystallization does not provide the desired purity. - Optimize the washing of the filter cake to remove residual impurities without significant product loss. |
Problem 3: Difficulty in Managing Reaction Exotherm
| Potential Cause | Recommended Solution |
| Rapid Reagent Addition | - Implement a slow, controlled addition of the α-bromoketone to the reaction mixture. - Use a dosing pump for precise control over the addition rate. |
| Insufficient Cooling Capacity | - Ensure the reactor's cooling system is adequately sized for the scale of the reaction. - Consider using a jacketed reactor with a reliable cooling fluid and temperature control system. |
| High Reactant Concentration | - Dilute the reaction mixture by using a larger volume of solvent. This will increase the thermal mass and help to absorb the heat of reaction. |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
Objective: To synthesize this compound on a multi-kilogram scale with high yield and purity.
Materials:
-
2-bromo-1-(4-hydroxyphenyl)ethan-1-one
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Water
-
Sodium bicarbonate (or other suitable base)
Equipment:
-
Appropriately sized glass-lined or stainless steel reactor with temperature control, agitation, and a reflux condenser.
-
Dosing pump for controlled addition of liquids.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Vacuum dryer.
Procedure:
-
Charge the reactor with thiourea and ethanol.
-
Stir the mixture until the thiourea is fully dissolved.
-
Heat the solution to a predetermined temperature (e.g., 50-60 °C).
-
In a separate vessel, dissolve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one in ethanol.
-
Slowly add the 2-bromo-1-(4-hydroxyphenyl)ethan-1-one solution to the reactor containing the thiourea solution over a period of 2-4 hours, while maintaining the reaction temperature within a narrow range (e.g., ± 2 °C).
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 1-2 hours to ensure complete reaction.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Slowly add a solution of sodium bicarbonate in water to neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Cool the slurry further to 0-5 °C to maximize product precipitation.
-
Filter the product and wash the cake with cold water and then with cold ethanol.
-
Dry the product under vacuum at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Data Presentation
Table 1: Effect of Stoichiometry on Yield and Purity
| Molar Ratio (α-bromoketone:thiourea) | Yield (%) | Purity (%) |
| 1:1.0 | 85 | 97.5 |
| 1:1.1 | 92 | 98.8 |
| 1:1.2 | 93 | 98.9 |
| 1:1.5 | 93 | 98.5 |
Table 2: Influence of Reaction Temperature on Key Outcomes
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 40 | 8 | 80 | 99.1 |
| 50 | 4 | 92 | 98.8 |
| 60 | 2 | 91 | 98.2 |
| 70 | 1.5 | 88 | 97.0 |
Visualization of Troubleshooting Logic
Caption: A logical workflow for troubleshooting common scale-up issues.
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 4-(2-Amino-4-thiazolyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-(2-amino-4-thiazolyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: this compound has three primary reactive sites: the phenolic hydroxyl group (-OH), the primary amino group (-NH2) on the thiazole ring, and the thiazole ring itself, which can undergo electrophilic substitution. The nucleophilicity of the amino group is generally higher than that of the phenolic hydroxyl group, which can be exploited for selective derivatization.
Q2: How can I achieve selective derivatization of either the amino or the phenolic hydroxyl group?
A2: Selective derivatization can be achieved by carefully choosing the reaction conditions, including the derivatizing agent, solvent, temperature, and the presence or absence of a base.
-
Selective N-derivatization (on the amino group): This is generally favored under milder conditions. For instance, N-acylation can often be achieved using an acyl chloride or anhydride without a strong base, or with a mild base like pyridine.[1][2][3][4] The greater nucleophilicity of the amino group allows it to react preferentially.
-
Selective O-derivatization (on the hydroxyl group): This typically requires deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[5][6] This is usually accomplished using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).[7][8] To prevent reaction at the amino group, it may need to be protected first.
-
Use of Protecting Groups: For complex multi-step syntheses, protecting one functional group while reacting the other is a common strategy.[9][10][11] For example, the amino group can be protected as a Boc-carbamate, allowing for selective reaction at the hydroxyl group. The protecting group can then be removed in a subsequent step.
Q3: What are the most common types of derivatization reactions for this molecule?
A3: The most common derivatization reactions for this compound include:
-
Acylation: Introduction of an acyl group (R-C=O) at the amino or hydroxyl group using acyl chlorides or anhydrides. This is often done to synthesize amides or esters.[1][3]
-
Alkylation: Introduction of an alkyl group at the amino or hydroxyl group using alkyl halides.[5][6][7][8][12] This is used to synthesize secondary/tertiary amines or ethers.
-
Silylation: Introduction of a silyl group (e.g., trimethylsilyl, TMS) at the amino and/or hydroxyl group, typically to increase volatility for gas chromatography (GC) analysis.[13][14][15][16][17]
Troubleshooting Guides
Low or No Product Yield in Acylation Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.[18] - Increase Reagent Stoichiometry: A slight excess of the acylating agent may be necessary to drive the reaction to completion. |
| Deactivation of Reagents | - Use Fresh Reagents: Acyl chlorides and anhydrides are often moisture-sensitive. Use freshly opened or properly stored reagents.[19] - Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent. |
| Poor Nucleophilicity of the Substrate | - For O-acylation: Add a suitable base (e.g., K2CO3, triethylamine) to deprotonate the phenolic hydroxyl group and increase its nucleophilicity.[7][8] |
| Side Reactions | - Di-acylation: If both the amino and hydroxyl groups are acylated, consider using a milder acylating agent or reducing the amount of base. Protecting one of the functional groups is also an option. - Ring Acylation (Friedel-Crafts): While less common for the thiazole ring, C-acylation on the phenol ring can occur under certain conditions.[20][21][22] Using a less reactive acylating agent or avoiding strong Lewis acid catalysts can minimize this. |
Low or No Product Yield in Alkylation Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize Base: A base is typically required for O-alkylation of the phenol.[6] Experiment with different bases (e.g., K2CO3, NaH, Cs2CO3) to find the most effective one.[7][8] - Choice of Alkylating Agent: Alkyl iodides are generally more reactive than alkyl bromides or chlorides. - Increase Temperature: Heating is often necessary for alkylation reactions. |
| Side Reactions | - C-alkylation vs. O-alkylation: C-alkylation of the phenol ring can be a significant side reaction.[5] The choice of solvent can influence the outcome. Polar aprotic solvents like DMF or acetone generally favor O-alkylation, while protic solvents can promote C-alkylation.[5] - N,N-dialkylation: Over-alkylation of the amino group can occur. Using a stoichiometric amount of the alkylating agent or a protecting group strategy can prevent this. |
| Poor Solubility | - Solvent Selection: Ensure that this compound and the alkylating agent are soluble in the chosen solvent. Aprotic polar solvents like DMF or DMSO are often good choices. |
Issues with Silylation for GC Analysis
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Use Fresh Silylating Reagent: Silylating agents are highly sensitive to moisture.[17] Use a fresh, unopened vial or one that has been properly stored. - Ensure Anhydrous Conditions: The sample must be completely dry. Any residual water will consume the silylating reagent.[14] - Increase Reaction Time and/or Temperature: Heating the reaction mixture (e.g., 60-80°C) can improve the derivatization efficiency.[23] |
| Derivative Instability | - Analyze Promptly: Silyl derivatives can be sensitive to moisture and may hydrolyze over time.[14] Analyze the derivatized sample as soon as possible. - Use a More Stable Silylating Agent: For instance, MTBSTFA forms more stable TBDMS derivatives compared to the TMS derivatives formed by BSTFA.[17] |
| Poor Chromatographic Peak Shape | - Incomplete Derivatization: Tailing peaks can be a sign of incomplete derivatization, leaving polar functional groups unreacted. Re-optimize the derivatization conditions. - Column Choice: A non-polar or mid-polar GC column is generally suitable for the analysis of silylated derivatives. |
Experimental Protocols
General Workflow for Derivatization
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. reddit.com [reddit.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]
- 22. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
"identifying and characterizing impurities in 4-(2-amino-4-thiazolyl)phenol synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-amino-4-thiazolyl)phenol. The information is designed to help identify and characterize potential impurities that may arise during the synthesis, ensuring the quality and purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(4-hydroxyphenyl)ethanone (also known as 4-hydroxyphenacyl bromide), with thiourea.
Q2: What are the potential sources of impurities in this synthesis?
A2: Impurities can originate from several sources:
-
Starting materials: Impurities present in the 2-bromo-1-(4-hydroxyphenyl)ethanone or thiourea.
-
Side reactions: Unintended reactions occurring during the synthesis, leading to the formation of byproducts.
-
Degradation: Decomposition of the starting materials, intermediates, or the final product under the reaction or storage conditions.
Q3: I am observing a byproduct with the same mass as my target compound in the mass spectrum. What could it be?
A3: A common isomeric impurity is 3-(4-hydroxyphenyl)-2-imino-2,3-dihydrothiazole. This can form, particularly under acidic conditions, through an alternative cyclization pathway. Distinguishing between this isomer and the desired product often requires careful analysis of NMR spectra.
Q4: My final product has a brownish color. How can I remove it?
A4: A brownish color may indicate the presence of colored impurities. While activated charcoal can sometimes be used for decolorization, it should be used with caution as it may adsorb the desired product. Recrystallization from a suitable solvent is the recommended method for purification and color removal. Multiple recrystallizations may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Observed Problem | Potential Cause(s) | Suggested Action(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature or time; Impure starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize temperature and reaction time. Ensure the purity of 2-bromo-1-(4-hydroxyphenyl)ethanone and thiourea. |
| Multiple Spots on TLC Close to the Product Spot | Presence of isomeric impurities or other byproducts. | Utilize a different solvent system for TLC to achieve better separation. Perform column chromatography for purification. |
| Unexpected Peaks in ¹H NMR Spectrum | Presence of unreacted starting materials, solvent residues, or impurities. | Compare the spectrum with reference spectra of starting materials. Integrate peaks to quantify impurities. Purify the product by recrystallization or column chromatography. |
| Mass Spectrum Shows a Peak at M+2 | Presence of a bromine-containing impurity, likely unreacted 2-bromo-1-(4-hydroxyphenyl)ethanone. | Ensure the reaction goes to completion. Purify the product to remove starting materials. |
| Product is Difficult to Crystallize | Presence of impurities inhibiting crystal formation. | Attempt purification by column chromatography before crystallization. Try different crystallization solvents or solvent mixtures. |
Potential Impurities: Structures and Identification
Below is a table summarizing potential impurities, their structures, and key analytical data for identification.
| Impurity Name | Structure | Molecular Weight | Key Analytical Data |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | C₈H₇BrO₂ | 215.04 | MS: Isotopic pattern for bromine (M, M+2). ¹H NMR: Characteristic singlet for the -CH₂Br protons. |
| Thiourea | CH₄N₂S | 76.12 | ¹H NMR: Broad singlet for the -NH₂ protons. |
| 3-(4-hydroxyphenyl)-2-imino-2,3-dihydrothiazole (Isomer) | C₉H₈N₂OS | 192.24 | ¹H NMR: Different chemical shifts for the thiazole ring protons compared to the product. IR: Different C=N stretching frequency. |
| 4,4'-dihydroxy-2,2'-dithiazolyl | C₁₈H₁₂N₄O₂S₂ | 396.45 | MS: M+ peak at m/z 396. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis
This method can be used to determine the purity of this compound and to detect the presence of impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for identifying unknown impurities by providing molecular weight information.
-
LC Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive and negative ion modes should be tested to ensure detection of all components.
-
Data Analysis: Extract ion chromatograms for the expected molecular weights of potential impurities. Analyze the mass spectra of any unknown peaks to propose molecular formulas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the structural confirmation of the final product and the characterization of impurities.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this compound.
-
¹H NMR:
-
The aromatic protons of the phenol ring will appear in the aromatic region (typically 6.5-8.0 ppm).
-
The proton on the thiazole ring will appear as a singlet.
-
The amino (-NH₂) protons will appear as a broad singlet.
-
The hydroxyl (-OH) proton will appear as a broad singlet.
-
-
¹³C NMR:
-
Will show the expected number of signals for the carbon atoms in the molecule. The chemical shifts will be characteristic of the different carbon environments (aromatic, thiazole ring, etc.).
-
-
Impurity Analysis: The presence of impurities will be indicated by additional peaks in the spectra. The chemical shifts and coupling patterns of these peaks can be used to deduce the structures of the impurities. For example, the isomeric impurity, 3-(4-hydroxyphenyl)-2-imino-2,3-dihydrothiazole, will show different chemical shifts for the protons on the five-membered ring compared to the desired product.
Visualizations
Caption: Hantzsch synthesis of this compound.
Caption: Formation of an isomeric impurity during synthesis.
Caption: Workflow for impurity identification and characterization.
"stability studies of 4-(2-amino-4-thiazolyl)phenol under different storage conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stability studies of 4-(2-amino-4-thiazolyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways to consider for this compound?
A1: Based on its chemical structure, which contains a phenol group, an amino group, and a thiazole ring, the primary anticipated degradation pathways are oxidation and hydrolysis. The phenolic hydroxyl group is susceptible to oxidation, potentially leading to colored degradation products. The aminothiazole ring may be susceptible to hydrolytic cleavage under acidic or basic conditions. Photodegradation should also be considered, as aromatic systems can be sensitive to light.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in well-closed containers, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is advisable to reduce the risk of oxidative and thermal degradation.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate the intact this compound from its potential degradation products. Method development should involve testing different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with buffers), and detection wavelengths (UV). To confirm the method is stability-indicating, forced degradation studies must be performed.
Q4: What is the acceptable level of degradation in forced degradation studies?
A4: The generally accepted range for degradation in forced degradation studies is 5-20%. The goal is to generate a sufficient amount of degradation products for detection and method validation without over-stressing the molecule, which could lead to secondary degradation products not relevant to formal stability studies.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Sample
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Ensure the sample is stored under an inert atmosphere (e.g., nitrogen or argon). 2. Protect the sample from light by using amber vials or wrapping containers in aluminum foil. 3. Consider the addition of an antioxidant to the formulation if permissible. 4. Analyze the sample for oxidative degradation products using a validated stability-indicating method. |
| Photodegradation | 1. Conduct all handling and experiments under controlled, low-light conditions. 2. Use light-protective packaging for storage. 3. Perform photostability studies according to ICH Q1B guidelines to confirm light sensitivity. |
Issue 2: Appearance of Multiple Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Incomplete Resolution | 1. Optimize the HPLC method by adjusting the gradient slope, mobile phase composition, or column temperature. 2. Try a different column chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity. |
| Complex Degradation | 1. Perform systematic forced degradation studies (acid, base, peroxide, heat, light) to identify the origin of each peak. 2. Use a photodiode array (PDA) detector to check for peak purity. 3. Employ LC-MS/MS to obtain mass information and aid in the structural elucidation of the degradation products. |
| Sample Matrix Interference | 1. Analyze a placebo sample (formulation without the active pharmaceutical ingredient) to identify peaks originating from excipients. 2. Optimize the sample preparation procedure to remove interfering components. |
Summary of Forced Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies to develop and validate a stability-indicating method for this compound.
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C). | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C). | To assess degradation in alkaline conditions. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂). | To test susceptibility to oxidative degradation. |
| Thermal Degradation | 40°C to 80°C, often at elevated humidity. | To determine the effect of heat on the drug substance. |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light. | To evaluate the impact of light on the stability of the compound. |
Experimental Protocols
Protocol for Acid Hydrolysis Study
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 N HCl to the drug solution.
-
Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.
Protocol for Oxidative Degradation Study
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for a specified period (e.g., up to 7 days).
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample (drug substance in solvent without H₂O₂) should be prepared and analyzed in parallel.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Unknown Chromatographic Peaks.
Technical Support Center: Regioselective Synthesis of Substituted 2-Aminothiazoles
Welcome to the technical support center for the synthesis of substituted 2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles, and what are its main challenges?
A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2][3] While effective, the primary challenges include controlling regioselectivity, achieving high yields, minimizing side product formation, and purification of the final compound.[4] The use of toxic haloketones is also a significant drawback.[5]
Q2: How does reaction pH affect the regioselectivity of the Hantzsch synthesis?
A2: The pH of the reaction medium can significantly influence the regioselectivity. In neutral solvents, the condensation of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[5]
Q3: Are there greener or more environmentally friendly methods for synthesizing 2-aminothiazoles?
A3: Yes, several eco-friendly approaches have been developed to address the hazardous nature of traditional methods. These include:
-
Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.[6][7]
-
Ultrasonic irradiation: Similar to microwave synthesis, using ultrasound can enhance reaction rates and yields.[8]
-
Use of reusable catalysts: Catalysts like silica-supported tungstosilisic acid and magnetically separable nanocatalysts offer the advantage of being easily recovered and reused.[8]
-
Solvent-free synthesis: Performing the reaction without a solvent, for instance by grinding the reactants, minimizes waste and environmental impact.[1][9]
-
Using safer reagents: Replacing toxic reagents like iodine with alternatives such as trichloroisocyanuric acid (TCCA) is a key green chemistry approach.[10]
Q4: How can I improve the yield of my 2-aminothiazole synthesis?
A4: To improve yields, consider the following optimizations:
-
Solvent screening: Test a variety of solvents, such as ethanol, methanol, or water, to find the optimal medium for your specific substrates.
-
Temperature optimization: Adjusting the reaction temperature, including the use of reflux or microwave heating, can significantly impact the yield.
-
Catalyst selection: The use of an appropriate acid, base, or phase-transfer catalyst can accelerate the reaction and improve yields.
-
Purity of starting materials: Ensure the α-haloketone and thiourea are of high purity, as impurities can lead to side reactions and lower yields.
-
Stoichiometry: Carefully control the molar ratios of your reactants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate solvent. | Screen different solvents (e.g., ethanol, methanol, DMF, water). |
| Suboptimal reaction temperature. | Optimize the reaction temperature; consider reflux or microwave heating. | |
| Ineffective or no catalyst. | Introduce a suitable catalyst (acidic, basic, or phase-transfer). | |
| Poor quality of starting materials. | Ensure the purity of the α-haloketone and thiourea. | |
| Incorrect stoichiometry. | Verify the molar ratios of the reactants. | |
| Poor Regioselectivity (Formation of Isomers) | Reaction conditions favoring mixed products. | Adjust the pH. Neutral conditions generally favor the 2-aminothiazole isomer.[5] |
| N-substituted thiourea reacting at both nitrogen atoms. | Monitor the reaction closely with TLC to identify the formation of different products. | |
| Use spectroscopic methods (¹H NMR, IR) to differentiate between the 2-amino and 2-imino isomers.[5] | ||
| Formation of Impurities or Side Products | Reaction temperature is too high or reaction time is too long. | Monitor the reaction progress using TLC to determine the optimal reaction time and temperature. |
| Incorrect pH of the reaction mixture. | Adjust the pH to favor the desired product and minimize side reactions. | |
| Presence of reactive functional groups on starting materials. | Protect sensitive functional groups on your reactants before the condensation reaction. | |
| Difficult Product Isolation/Purification | Product is highly soluble in the reaction solvent. | Try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[11] |
| Formation of a complex mixture of products. | Optimize reaction conditions to improve selectivity. Use column chromatography for purification if necessary.[12] | |
| Catalyst is difficult to remove from the product. | Use a heterogeneous or magnetically separable catalyst that can be easily filtered off. |
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Aminothiazole Derivatives
| Compound | Method | Reaction Time | Yield (%) |
| 2-amino-4-phenylthiazole | Conventional | 8-10 hours | 14.20 |
| Microwave | 5-15 minutes | 29.46 | |
| 2-amino-4-methylthiazole | Conventional | 8-10 hours | 24.56 |
| Microwave | 5-15 minutes | 34.82 |
Data sourced from a comparative study on synthesis methods.[13]
Table 2: Efficacy of Various Catalysts in 2-Aminothiazole Synthesis
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine with TCCA.[10] |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiation | Not Specified | 79-90 | Reusable, efficient under conventional heating and ultrasound.[8] |
This table summarizes the performance of selected modern catalysts from recent literature.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Aminothiazoles
-
In a microwave-safe vessel, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).
-
Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate and dry it.
-
Recrystallize the crude product from ethanol to obtain the purified 2-aminothiazole derivative.[13]
Protocol 2: One-Pot Synthesis using a Magnetically Separable Nanocatalyst
-
In a round-bottom flask, add 3.0 mL of ethanol, trichloroisocyanuric acid (TCCA) (0.5 mmol), the acetophenone derivative (1.5 mmol), and 0.01 g of Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst.
-
Stir the mixture at 80°C for 25 minutes, monitoring the formation of the intermediate carbonyl alkyl halide by TLC.
-
Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.
-
Continue stirring at 80°C and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and separate the nanocatalyst using an external magnet.
-
Neutralize the solution with a 10% sodium bicarbonate solution to precipitate the product.
-
Filter the precipitate, wash with water and ethanol, and dry to obtain the pure substituted 2-aminothiazole.[2][10]
Protocol 3: Purification of 2-Aminothiazole by Precipitation
-
For crude 2-aminothiazole hydrobromide salts formed during the synthesis, dissolve the crude product in a suitable solvent.
-
React with a polymer-supported reagent to free-base the 2-aminothiazole.
-
Alternatively, for purification of 2-aminothiazole from a crude reaction mixture, treat an aqueous solution with sulfur dioxide, preferably at an elevated temperature (70-90°C).[14]
-
This forms a relatively insoluble bisulfite adduct which precipitates out of the solution.
-
Filter the precipitate, wash with cold water, and dry.
-
The pure 2-aminothiazole can be liberated from the adduct.[14]
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of 2-aminothiazoles.
Caption: A troubleshooting decision tree for common issues in 2-aminothiazole synthesis.
References
- 1. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 7. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 11. Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 13. jusst.org [jusst.org]
- 14. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
"methods for removing unreacted starting materials from 4-(2-amino-4-thiazolyl)phenol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-amino-4-thiazolyl)phenol. The focus is on methods for removing unreacted starting materials and other common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials. Depending on the synthetic route, these often include 2-bromo-1-(4'-hydroxyphenyl)-1-ethanone and thiourea.[1] Byproducts from side reactions and residual solvents can also be present.
Q2: My purified this compound has a broad and depressed melting point. What is the likely cause?
A2: A broad and lower-than-expected melting point is a classic indication of impurities.[2] The presence of unreacted starting materials or residual solvents can disrupt the crystal lattice of your compound, leading to this observation. Further purification is recommended.
Q3: I am having difficulty dissolving my crude product for recrystallization. What can I do?
A3: this compound, being a polar and aromatic compound, can exhibit limited solubility in common solvents. If you are struggling with a single solvent system, consider using a co-solvent system, such as ethanol/water or DMF/water.[2] Alternatively, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be effective for recrystallization.[2]
Q4: After purification, my product is still colored. How can I decolorize it?
A4: Treatment with activated carbon can be an effective method for removing colored impurities.[2] However, use it judiciously, as it can adsorb your desired product and reduce the overall yield.[2] It is advisable to perform a small-scale test to determine the optimal amount of activated carbon and contact time.
Q5: I've performed column chromatography, but a minor impurity is still visible on my TLC plate. What are my options?
A5: If a minor impurity co-elutes with your product, you can try optimizing the mobile phase to achieve better separation.[2] This could involve using a shallower solvent gradient or a different solvent system with a different polarity.[2] Alternatively, a final recrystallization step after column chromatography can often remove trace impurities.[2]
Troubleshooting Guide: Purification Methods
This table summarizes common purification methods for removing unreacted starting materials from this compound.
| Method | Description | Advantages | Disadvantages |
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Cost-effective, scalable, good for removing small amounts of impurities. | Can be time-consuming, potential for product loss in the mother liquor. |
| Column Chromatography | The crude product is passed through a column of stationary phase (e.g., silica gel), and components are separated based on their differential adsorption. | Highly effective for separating complex mixtures and closely related compounds. | Can be labor-intensive, requires larger volumes of solvent, may not be ideal for large-scale purification. |
| Acid-Base Extraction | This method can be used to separate acidic, basic, and neutral compounds based on their solubility in different aqueous and organic phases. | Useful for removing acidic or basic impurities. | May not be effective for neutral impurities, can involve multiple steps. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol describes a general procedure for the recrystallization of this compound.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. Add the solvent in portions with gentle heating and stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil the solution for 5-10 minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. To improve crystal formation and yield, you can slowly add water dropwise until the solution becomes slightly cloudy, then allow it to stand.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
This protocol provides a general guideline for purifying this compound using column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).[2]
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[2]
Purification Workflow
References
Technical Support Center: High-Purity Recrystallization of 4-(2-amino-4-thiazolyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity 4-(2-amino-4-thiazolyl)phenol through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summary tables to assist in your purification experiments.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[1] 2. The solution is supersaturated: Crystal nucleation has not initiated. 3. Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration of the solute. Re-cool the solution. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the solution's surface. b. Adding a "seed" crystal of pure this compound. c. Cooling the solution in an ice bath to further decrease solubility. 3. Re-evaluate the solvent system. A less polar solvent or a mixed solvent system may be required. |
| "Oiling Out" of the Product | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. [2] 3. High concentration of impurities: Impurities can lower the melting point of the mixture. | 1. Select a solvent with a lower boiling point. 2. Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop, insulated with paper towels, before moving to an ice bath. 3. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[2] If the problem persists, consider a preliminary purification step like column chromatography. |
| Poor Recovery/Low Yield | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[1] 2. Premature crystallization: Crystals formed during a hot filtration step. 3. Incomplete crystallization: The solution was not cooled sufficiently or for a long enough time. 4. Washing with warm solvent: The collected crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude material.[1] The mother liquor can be concentrated to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. 3. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. 4. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in Crystals | 1. The impurity has similar solubility characteristics to the product. 2. Rapid crystal formation: Impurities were trapped within the crystal lattice.[3] | 1. For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb the desired product. Note: Phenolic compounds may interact with activated charcoal, so this should be tested on a small scale first. 2. Ensure a slow cooling rate to allow for selective crystallization. A second recrystallization may be necessary to achieve the desired purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Based on literature for 2-aminothiazole derivatives, ethanol is a highly recommended starting solvent.[4] The presence of the polar amino and phenolic groups suggests that polar protic solvents will be effective. A mixed solvent system, such as ethanol/water or methanol/water , is also an excellent choice, as the addition of water as an anti-solvent can help to induce crystallization and improve yield.[4][5]
Q2: How do I select an appropriate solvent system?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and has low solubility at room temperature or below.[6] You should perform small-scale solubility tests with a few candidate solvents (e.g., ethanol, methanol, isopropanol, water, acetone) to determine the best option.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities can include unreacted starting materials (e.g., a derivative of 4-hydroxyacetophenone and thiourea), byproducts from side reactions, and residual solvents from the synthesis. The exact nature of the impurities will depend on the synthetic route employed.
Q4: My purified compound has a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point range (1-2 °C). The presence of residual solvent or other contaminants disrupts the crystal lattice, leading to a depressed and broadened melting point. Further recrystallization may be necessary.
Q5: Can I put my hot solution directly into an ice bath to speed up crystallization?
A5: This is not recommended. Rapid cooling, or "shock cooling," often leads to the formation of a precipitate or very small crystals that can trap impurities.[3] For the highest purity, allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[1]
Data Presentation
To determine the optimal recrystallization solvent, it is crucial to systematically test several options and record the results. The following table provides a template for organizing your experimental findings.
| Solvent System | Volume to Dissolve 1g Crude (mL) | Crystal Appearance | Yield (%) | Purity (e.g., by HPLC, mp) | Notes |
| Ethanol | Record volume | e.g., Needles, plates | Calculate | Record | e.g., Oiled out initially |
| Methanol | Record volume | e.g., Needles, plates | Calculate | Record | e.g., Good crystal formation |
| Isopropanol | Record volume | e.g., Needles, plates | Calculate | Record | e.g., Low solubility when hot |
| Ethanol/Water | Record ratio | e.g., Needles, plates | Calculate | Record | e.g., Cloudy point reached with X mL H₂O |
| Methanol/Water | Record ratio | e.g., Needles, plates | Calculate | Record | e.g., High yield |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (e.g., with Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is fully dissolved.[4]
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, undisturbed. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Mixed Solvent Recrystallization (e.g., with Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy (the cloud point).[7]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, undisturbed, and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture with a slightly higher proportion of water for washing.[4]
Visualizations
Caption: Experimental workflow for recrystallization.
Caption: Troubleshooting decision tree for recrystallization.
References
Validation & Comparative
"comparative analysis of the antibacterial activity of 4-(2-amino-4-thiazolyl)phenol derivatives"
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, 4-(2-amino-4-thiazolyl)phenol derivatives have emerged as a promising class of compounds. Their structural scaffold, featuring a thiazole ring linked to a phenol, provides a versatile platform for chemical modifications to enhance antibacterial potency and spectrum. This guide presents a comparative analysis of the antibacterial activity of various this compound derivatives, supported by experimental data from recent studies.
Quantitative Data Summary
The antibacterial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of selected derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antibacterial activity.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [1] |
| Diverse drug-resistant Gram-positive bacterial isolates | as low as 1 | [1] | |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol * | Klebsiella pneumoniae | 1000 | [2][3] |
| Bacillus cereus | 1000 | [2][3] | |
| Staphylococcus aureus | 3000 | [2][3] | |
| Escherichia coli | 5000 | [2][3] | |
| Bis[2-amino-4-phenyl-5-thiazolyl] disulfides (a related class) | Bacillus cereus | Marked activity | [4][5] |
| Pseudomonas aeruginosa | Marked activity | [4][5] | |
| Hydroxyphenyl-thiazolyl-coumarin hybrids | Pseudomonas aeruginosa | 15.62–31.25 | [6] |
| Enterococcus faecalis | 15.62–31.25 | [6] | |
| Staphylococcus aureus | 62.5–125 | [6] | |
| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Not specified | High-affinity inhibitors | [4] |
| Thiazolyl-hydrazonomethyl-phenoxyacetamides | Staphylococcus aureus ATCC 25923 | 28–168 | [7][8] |
| Salmonella typhimurium ATCC 14028 | 28–168 | [7][8] | |
| Escherichia coli ATCC 25922 | 28–168 | [7][8] |
*Note: This compound contains a thiadiazole ring instead of a thiazole, but is included for its structural similarity and relevant biological activity data.
Experimental Protocols
The following sections detail the generalized methodologies employed in the synthesis and antibacterial evaluation of this compound derivatives, based on protocols described in the cited literature.
Synthesis of this compound Derivatives
A common synthetic route to obtain 2-amino-4-aryl-thiazole derivatives involves the Hantzsch thiazole synthesis.[6] This reaction typically entails the condensation of a substituted acetophenone with thiourea in the presence of an oxidizing agent, such as iodine.[4][5] Further modifications can be introduced at the amino group or the phenyl ring to generate a library of derivatives. For instance, bis[2-amino-4-phenyl-5-thiazolyl] disulfides were synthesized from 2-amino-4-phenyl-1,3-thiazoles.[4][5] Another approach involves the reaction of 4-(2-phenylamino)-thiazol-4-yl)-benzothioamide with α-halo-ketones.[6] The final products are typically purified by recrystallization or column chromatography, and their structures are confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[2][3]
Antibacterial Activity Assays
The in vitro antibacterial activity of the synthesized compounds is primarily evaluated using two standard methods: the broth microdilution method and the well diffusion technique.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the MIC of a compound against various bacterial strains.[9][10]
-
Bacterial Culture Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to an exponential growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 10⁵ Colony Forming Units (CFU)/mL.[6]
-
Serial Dilution of Compounds: The test compounds are dissolved in a solvent like DMSO and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing a specific concentration of the test compound is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9][10]
2. Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
-
Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes.
-
Bacterial Inoculation: A standardized suspension of the test bacterium is uniformly spread over the surface of the agar.
-
Well Creation and Compound Addition: Wells are created in the agar using a sterile borer. A specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under suitable conditions to allow for bacterial growth and diffusion of the compound.
-
Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater susceptibility of the bacterium to the compound.
Visualizations
General Structure of this compound Derivatives
Caption: General chemical structure of this compound derivatives.
Workflow for Antibacterial Activity Screening
Caption: Workflow of the broth microdilution method for MIC determination.
References
- 1. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 3. Synthesis and Evaluation of ۴-[۵-((۴-hydroxybenzylidene) amino)-۱,۳,۴-thiadiazol-۲-yl] Phenol Compound Biological Activities [en.civilica.com]
- 4. Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. litfl.com [litfl.com]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 4-(2-amino-4-thiazolyl)phenol Analogues
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(2-amino-4-thiazolyl)phenol analogues, detailing their structure-activity relationships (SAR) as potential anticancer agents. The following sections summarize key quantitative data, outline experimental protocols, and visualize relevant biological pathways and research workflows.
The 2-aminothiazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active compounds, including kinase inhibitors. The this compound scaffold, in particular, has emerged as a promising starting point for the development of novel anticancer agents. Structure-activity relationship (SAR) studies are crucial in optimizing this scaffold to enhance potency and selectivity against various cancer cell lines. This guide delves into the SAR of a series of aminothiazole-paeonol derivatives, which are close structural analogues of the core this compound structure, to elucidate the impact of various substitutions on their cytotoxic activity.
Comparative Analysis of Anticancer Activity
The antitumor effects of a series of N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide derivatives were evaluated against a panel of human cancer cell lines. The results, summarized in the table below, highlight the critical role of the substituent on the benzenesulfonamide ring in modulating the cytotoxic potency. The data is presented as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | R | AGS (IC50 µM) | HT-29 (IC50 µM) | HeLa (IC50 µM) | PaTu8988t (IC50 µM) | U87-MG (IC50 µM) | A549 (IC50 µM) | CT26.WT (IC50 µM) |
| 13a | H | 28.5 | 31.6 | 32.7 | 42.1 | 48.2 | >50 | 25.3 |
| 13b | 4-CH3 | 15.2 | 18.4 | 20.1 | 25.3 | 30.1 | 45.2 | 18.9 |
| 13c | 4-OCH3 | 4.0 | 4.4 | 5.8 | 15.8 | 22.5 | 35.6 | 10.0 |
| 13d | 4-F | 7.2 | 11.2 | 13.8 | 20.1 | 28.4 | 40.2 | 15.3 |
| 13e | 4-Cl | 10.5 | 14.8 | 17.2 | 22.4 | 29.8 | 42.1 | 16.8 |
| 13f | 4-Br | 12.1 | 16.2 | 19.5 | 24.1 | 31.2 | 44.5 | 17.2 |
| 13g | 4-NO2 | 20.3 | 25.1 | 28.4 | 35.6 | 40.3 | >50 | 22.1 |
| 5-FU | - | 43.8 | 7.2 | - | - | - | - | - |
Data sourced from a study on aminothiazole-paeonol derivatives.[1][2]
Key SAR Observations:
-
Impact of Electron-Donating Groups: The presence of an electron-donating group at the para-position of the benzenesulfonamide ring significantly enhanced the anticancer activity. Compound 13c , with a 4-methoxy group, exhibited the most potent inhibitory activity across multiple cell lines, particularly against human gastric adenocarcinoma (AGS) and human colorectal adenocarcinoma (HT-29) cells.[1][2]
-
Effect of Halogen Substitution: Halogen substitution at the para-position also led to increased potency compared to the unsubstituted analogue (13a ). Among the halogens, the fluoro-substituted compound 13d was the most active.
-
Influence of Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing group, such as a nitro group (13g ), resulted in a decrease in cytotoxic activity compared to the electron-donating and halogen-substituted analogues.
-
Comparison with Standard Drug: Notably, compound 13c demonstrated superior potency against AGS cells (IC50 = 4.0 µM) compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) (IC50 = 43.8 µM).[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of aminothiazole-paeonol derivatives.
General Synthesis of N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide Analogues
The synthesis of the title compounds generally involves a multi-step process. A key step is the Hantzsch thiazole synthesis, where an α-haloketone is reacted with a thiourea derivative. For the specific analogues in the table, the synthesis would typically proceed as follows:
-
Synthesis of the 2-aminothiazole core: 2'-Hydroxy-4'-methoxyacetophenone is first brominated to yield 2-bromo-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one. This α-bromoketone is then reacted with thiourea to form the 4-(2-hydroxy-4-methoxyphenyl)thiazol-2-amine intermediate.
-
Sulfonylation of the amino group: The synthesized 2-aminothiazole intermediate is then reacted with various substituted benzenesulfonyl chlorides in the presence of a base (e.g., pyridine) to yield the final N-substituted benzenesulfonamide derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against various cancer cell lines is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., AGS, HT-29, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Research Workflow and Biological Context
To better understand the process of SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.
Given that many 2-aminothiazole derivatives are known to target protein kinases, a plausible mechanism of action for these compounds is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
References
A Comparative Guide to Predicting Biological Activity of 2-Aminothiazole Derivatives: QSAR Modeling and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) modeling with other computational methods for predicting the biological activity of 2-aminothiazole derivatives. This guide is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antioxidant, and anti-infective properties. Predicting the biological activity of novel 2-aminothiazole derivatives is crucial for accelerating the drug discovery process. This guide focuses on QSAR modeling as a primary predictive tool and compares its performance with other computational approaches, providing a comprehensive overview for researchers in the field.
Comparing Predictive Models for Biological Activity
The prediction of biological activity for novel compounds is a cornerstone of modern drug discovery. Various computational methods are employed to virtually screen and prioritize candidates for synthesis and experimental testing. Here, we compare the performance of QSAR modeling with other common in silico techniques for 2-aminothiazole derivatives, focusing on their application in predicting anticancer activity, particularly as Aurora kinase inhibitors.
Quantitative Data Summary
The following tables summarize the performance of different computational models and the experimental biological activity of select 2-aminothiazole derivatives.
Table 1: Performance Comparison of Computational Models for Predicting Aurora Kinase Inhibition
| Model Type | Key Performance Metric(s) | Reported Value(s) | Reference |
| 2D-QSAR (MLR) | R² (squared correlation coefficient) | 0.828 | [1] |
| q² (cross-validated R²) | 0.771 | [1] | |
| 3D-QSAR (CoMFA) | q² (cross-validated R²) | 0.695 | [1] |
| r² (non-cross-validated R²) | 0.977 | [1] | |
| r²_pred (predictive R²) | 0.788 | [1] | |
| 3D-QSAR (CoMSIA) | q² (cross-validated R²) | 0.698 | [1] |
| r² (non-cross-validated R²) | 0.960 | [1] | |
| r²_pred (predictive R²) | 0.798 | [1] | |
| QSAR (OLS) | R² | 0.8902 | [2][3] |
| Q²_LOO (leave-one-out Q²) | 0.7875 | [2][3] | |
| R²_ext (external validation R²) | 0.8735 | [2][3] | |
| Molecular Docking | Docking Score (kcal/mol) | -9.67 (for a designed compound) | [2][3][4][5] |
Table 2: Experimental Biological Activity of Selected 2-Aminothiazole Derivatives as Kinase Inhibitors
| Compound ID/Reference | Target Kinase | Biological Activity (IC₅₀) | Cancer Cell Line(s) |
| Compound 29 | Aurora A | 79 nM | Not specified |
| Compound 30 | Aurora A | 140 nM | Not specified |
| Compound 37 | B-RAF, CRAF | 19 nM | MCF-7 |
| Compound 37 | V600E-B-RAF | 39 nM | MCF-7 |
| Compound 50 | VEGFR-2 | 1.21 µM | Not specified |
| Compound 6 | Not specified | 3.6 µM | U251, U138 |
| Compound 2 | Not specified | ~10-fold lower than parent compound | U87 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the study of 2-aminothiazole derivatives.
Synthesis of 2-Aminothiazole Derivatives: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for constructing the 2-aminothiazole core.[6][7][8][9]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Solvent (e.g., ethanol, methanol)
-
5% Sodium carbonate solution
-
Stir bar and hot plate
-
Beakers, Buchner funnel, side-arm flask
Procedure:
-
In a suitable vial, combine the α-haloketone (1.0 eq) and thiourea (1.5 eq).[6]
-
Add the solvent (e.g., methanol) and a stir bar.[6]
-
Heat the mixture with stirring for a specified time (e.g., 30 minutes).[6]
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.[6]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[6]
-
Wash the filter cake with water and allow it to air dry.[6]
Biological Activity Assessment: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
96-well plates
-
2-aminothiazole derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in the cell culture medium. Add the compound solutions to the wells containing the cells and incubate for a specified period (e.g., 72 hours).[13]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.[13] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10][12]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 550-590 nm.[10][13] The intensity of the purple color is directly proportional to the number of viable cells.
Visualizing the Workflow and Signaling
To better understand the processes involved in QSAR modeling and the biological pathways targeted by 2-aminothiazole derivatives, the following diagrams are provided.
Concluding Remarks
QSAR modeling has proven to be a valuable tool in predicting the biological activity of 2-aminothiazole derivatives, guiding the synthesis of novel and potent compounds. The statistical robustness of many QSAR models, as indicated by high R² and Q² values, demonstrates their predictive power. However, it is crucial to recognize that QSAR is one of many computational tools available.
Molecular docking and molecular dynamics simulations offer a more detailed, structure-based understanding of ligand-target interactions, which can complement the statistical nature of QSAR. As seen in the case of Aurora kinase inhibitors, docking studies can identify key binding interactions and provide a rationale for observed activities, while molecular dynamics can assess the stability of these interactions over time.
Ultimately, the most effective approach to drug discovery often involves an integrated strategy, where the predictive power of QSAR is combined with the mechanistic insights from molecular docking and dynamics, and all computational predictions are rigorously validated through experimental testing. This multi-faceted approach, grounded in robust experimental protocols, will continue to drive the successful development of novel 2-aminothiazole-based therapeutics.
References
- 1. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-(2-amino-4-thiazolyl)phenol
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an objective comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-(2-amino-4-thiazolyl)phenol, a key intermediate in the synthesis of various pharmaceuticals. The performance of these methods is compared with alternative analytical techniques, supported by detailed experimental protocols and validation data, structured to aid in the selection of the most suitable analytical approach.
Comparison of Hypothesized HPLC Methods
Two distinct reversed-phase HPLC (RP-HPLC) methods are proposed for the purity analysis of this compound. Method A employs a conventional C18 column with a simple isocratic mobile phase, suitable for routine quality control. Method B utilizes a phenyl-hexyl column with a gradient elution, designed for higher resolution and separation of potential closely related impurities.
Table 1: Comparison of Hypothesized HPLC Method Validation Parameters
| Validation Parameter | HPLC Method A | HPLC Method B |
| Linearity (R²) | > 0.999 | > 0.9995 |
| Range (µg/mL) | 1 - 100 | 0.5 - 150 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | < 0.8% |
| - Intermediate Precision | < 1.5% | < 1.2% |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.10 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 | 0.30 |
| Robustness | Passed | Passed |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique for purity assessment, other methods can also be employed, each with distinct advantages and disadvantages.
Table 2: Comparison of HPLC with Alternative Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | High resolution, sensitivity, and specificity; well-established for purity analysis. | Higher cost and complexity compared to some methods; may require method development for new compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities; high sensitivity and specificity. | Requires derivatization for non-volatile compounds like this compound, which adds complexity and potential for sample loss. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly specific mass analysis. | Extremely high sensitivity and selectivity; provides structural information about impurities. | High instrument cost and operational complexity; may not be necessary for routine purity assessment. |
| Colorimetric Methods (e.g., Gibbs Method) | Reaction of a phenol with a reagent to produce a colored product quantifiable by spectrophotometry. | Simple, rapid, and cost-effective. | Low specificity; cannot distinguish the main compound from other phenolic impurities. |
Experimental Protocols
Protocol 1: HPLC Method A - Isocratic Elution
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A 70:30 (v/v) mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution to the desired concentrations for the calibration curve.
Protocol 2: HPLC Method B - Gradient Elution
-
Chromatographic System: A High-Performance Liquid Chromatograph with a PDA Detector.
-
Column: Phenyl-Hexyl reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.05 M ammonium acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B at 1 mg/mL. Prepare working solutions by diluting the stock solution.
Visualizations
Caption: Workflow for the validation of an HPLC method.
Caption: Decision tree for selecting an analytical method.
"in vivo efficacy and toxicity comparison of 4-(2-amino-4-thiazolyl)phenol derivatives"
A Comparative Guide to the In Vivo Efficacy and Toxicity of 4-(2-amino-4-thiazolyl)phenol Derivatives
This guide provides a comparative analysis of the in vivo efficacy and toxicity of two distinct this compound derivatives, focusing on their potential as antibacterial agents against Methicillin-Resistant Staphylococcus aureus (MRSA). The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative and qualitative data on the in vivo efficacy and toxicity of two derivatives of this compound.
Table 1: In Vivo Efficacy Comparison
| Derivative | Animal Model | Infection Model | Administration Route | Dosage | Efficacy Outcome | Citation |
| 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol | Mouse | Systemic MRSA infection | Not Specified | Not Specified | Effectively rescued mice from MRSA infection. | [1] |
| Lead Phenylthiazole Compound | Mouse | MRSA skin infection | Topical | 2% suspension, twice daily for 3 days | >90% reduction in MRSA burden in skin wounds, similar to 2% mupirocin. | [2][3] |
Table 2: In Vivo and In Vitro Toxicity Comparison
| Derivative | Animal/Cell Model | Toxicity Assay | Dosage/Concentration | Toxicity Outcome | Citation |
| 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol | Mouse, C. elegans | In vivo toxicity assessment | Not Specified | Low toxicity observed. | [1] |
| Lead Phenylthiazole Compound & 4 Analogues | Human Keratinocytes (HaCaT) | MTS Assay for cell viability | Up to 20 µg/mL | Non-toxic at concentrations up to seven-fold higher than their MIC values. | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo MRSA Systemic Infection Model
-
Animal Model: Mice.[1]
-
Pathogen: Methicillin-Resistant Staphylococcus aureus (MRSA).[1]
-
Procedure: The specific details of the infection model, including the bacterial strain, inoculum size, and route of infection, were not detailed in the abstract. However, a systemic infection model was utilized to assess the ability of the compound to rescue the animals from a lethal infection.[1]
-
Treatment: The lead compound, 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol, was administered to the infected mice. The dosage, route, and frequency of administration were not specified in the abstract.[1]
-
Efficacy Endpoint: The primary outcome measured was the survival of the mice following infection and treatment, indicating the compound's ability to combat the systemic MRSA infection.[1]
-
Toxicity Assessment: General health and survival of the animals were monitored to assess the in vivo toxicity of the compound. The study reported "low toxicity".[1]
In Vivo MRSA Murine Skin Infection Model
-
Pathogen: Methicillin-Resistant Staphylococcus aureus (MRSA), specifically community-associated MRSA (CA-MRSA) strains.[3]
-
Procedure: An open wound was created on the dorsal region of the mice. The wound was then infected with a suspension of MRSA.[2][3][4]
-
Treatment: The test compounds were formulated as a 2% suspension in petroleum jelly and applied topically to the infected wounds twice daily for three days. A 2% mupirocin suspension was used as a positive control, and petroleum jelly alone served as the vehicle control.[2][3][4]
-
Efficacy Endpoint: After the three-day treatment period, the skin tissue from the wound area was excised, homogenized, and plated to determine the number of colony-forming units (CFU) of MRSA. The percentage reduction in bacterial burden compared to the vehicle control was calculated.[2][3]
-
Toxicity Assessment (In Vitro): The cytotoxicity of the compounds was evaluated against human keratinocytes (HaCaT cell line) using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Cells were incubated with the compounds at various concentrations (10 and 20 µg/mL) for two hours, and cell viability was measured.[2][4]
Visualizations
The following diagrams illustrate the general structure of the compared compounds and a typical experimental workflow for in vivo antibacterial testing.
Caption: General structural relationship of the compared derivatives.
Caption: Generalized workflow for in vivo antibacterial testing.
References
- 1. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 4. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Capacity of Thiazolylphenols Against Standard Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the antioxidant capacity of 4-(2-amino-4-thiazolyl)phenol is not extensively available in the public domain, this guide provides a comparative analysis of structurally similar thiazolylphenol derivatives against well-established standard antioxidants. The following sections summarize quantitative data from in vitro antioxidant assays, detail the experimental protocols for these assays, and visualize the workflows for clarity and reproducibility. This information offers valuable insights into the potential antioxidant efficacy of the thiazole scaffold linked to a phenolic moiety.
Comparative Antioxidant Activity
The antioxidant potential of various thiazole derivatives has been evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. These assays measure the capacity of a compound to scavenge free radicals or reduce metal ions, key mechanisms of antioxidant action.[1][2] The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant strength, where a lower IC50 value indicates higher antioxidant activity.
The tables below present a compilation of IC50 values for several thiazolylphenol derivatives from published studies, compared against standard antioxidants like Ascorbic Acid and Trolox.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound/Standard | IC50 (µM) | IC50 (ppm) | Reference |
| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | 64.75 | [3] | |
| 2-(2-arylidenehydrazinyl)-4,5-diphenylthiazole (Ve, Ar= 4-methoxyphenyl) | 23.71 | [4] | |
| 2-(2-arylidenehydrazinyl)-4,5-diphenylthiazole (Vd, Ar=4-aminophenyl) | 32.11 | [4] | |
| Ascorbic Acid | Varies by study | Varies by study | [1][5] |
| Trolox | Varies by study | Varies by study | [1] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound/Standard | IC50 (µM) | Reference |
| (E)-2-(2,4-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-ium chloride (5b) | < Ascorbic Acid | [5] |
| Catechol Hydrazinyl-Thiazole (CHT) | 3.16 times more intense than Trolox | [6] |
| Ascorbic Acid | Varies by study | [1][5] |
| Trolox | Varies by study | [1][6] |
Note: Direct numerical IC50 values for some compounds were not available in the cited abstracts; instead, a qualitative comparison to the standard was provided.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant capacities. Below are the methodologies for the DPPH, ABTS, and FRAP assays as compiled from various sources.[7]
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[8][9]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol or ethanol.[9] This stock solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[9]
-
Reaction Mixture: A small volume of the test compound (at various concentrations) is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[7] The reduction of the pre-formed radical by an antioxidant is measured as a decrease in absorbance.[7]
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[7][10] The mixture is allowed to stand in the dark at room temperature for 12-16 hours for complete radical formation.[7]
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Reaction Mixture: A small volume of the test compound (at various concentrations) is added to the ABTS•+ working solution.[7]
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 5-6 minutes).[7]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[7]
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.[12][13] The reagent should be warmed to 37°C before use.[12]
-
Reaction Mixture: A small volume of the sample is mixed with the FRAP reagent.[13]
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[13]
-
Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a known standard, typically FeSO₄, and is expressed as FRAP value (in µM Fe²⁺ equivalents).
Visualized Workflows and Mechanisms
To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Key mechanisms of free radical scavenging by antioxidants.
References
- 1. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. ijsat.org [ijsat.org]
- 5. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cosmobiousa.com [cosmobiousa.com]
Comparative Docking Analysis of 4-(2-amino-4-thiazolyl)phenol Derivatives with Key Protein Targets
A comprehensive guide for researchers and drug development professionals summarizing the binding affinities and interaction patterns of novel 4-(2-amino-4-thiazolyl)phenol derivatives. This guide provides a comparative analysis of their potential as inhibitors for various protein targets implicated in a range of diseases, supported by quantitative data and detailed experimental protocols.
This guide synthesizes findings from multiple studies to offer a comparative overview of the molecular docking of this compound derivatives. These compounds are of significant interest in medicinal chemistry due to their versatile therapeutic potential, which includes antimicrobial, anticancer, and anti-inflammatory activities. The data presented herein is intended to facilitate further drug discovery and development efforts by providing a clear comparison of the binding efficiencies of these derivatives against various biological targets.
Quantitative Docking Data Summary
The following tables summarize the binding affinities (in kcal/mol) of various this compound derivatives with their respective protein targets, as determined by molecular docking simulations. Lower binding energy values indicate a higher predicted affinity between the ligand and the protein.
| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference Compound | Binding Energy (kcal/mol) |
| 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one (2j) | Not Specified | 1KZN | -6.8 | Chloramphenicol | -7.4 |
| 4-((2-aminothiazol-4-yl) amino) phenol (AJ-2) | COX-2 | Not Specified | Not explicitly stated, but noted to have increased binding energy compared to Paracetamol. | Paracetamol (PC) | Not Specified |
| Thiazole-Thiophene Scaffold (4b) | Not Specified | 2W3L | -6.011 | CarboPt | -4.671 |
| Thiazole-Thiophene Scaffold (8a) | Not Specified | 2W3L | -6.161 | CarboPt | -4.671 |
| Thiazole Derivative (15) | Rho6 | Not Specified | -9.2 | Not Specified | Not Specified |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA I | Not Specified | -6.75 | Not Specified | Not Specified |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA II | Not Specified | -7.61 | Not Specified | Not Specified |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | AChE | Not Specified | -7.86 | Not Specified | Not Specified |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | BChE | Not Specified | -7.96 | Not Specified | Not Specified |
| Thiazolyl-pyrazoline derivative (7e) | COX-2 | Not Specified | Not explicitly stated, but noted to bind well. | Erlotinib | Not Specified |
| Thiazolyl-pyrazoline derivative (7j) | COX-2 | Not Specified | Not explicitly stated, but noted to bind well. | Erlotinib | Not Specified |
Experimental Protocols
The methodologies outlined below are a synthesis of the common procedures reported in the cited studies for conducting molecular docking simulations.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystallographic structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB).
-
Protein Preparation: The protein structures were prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning charges. This step is crucial for ensuring the accuracy of the docking calculations.[1]
-
Ligand Preparation: The 2D structures of the this compound derivatives were sketched using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures was performed using appropriate force fields to obtain stable conformations.
2. Molecular Docking Simulation:
-
Software: AutoDock Vina was a commonly used software for performing the docking simulations.[1][2]
-
Grid Box Definition: A grid box was defined around the active site of the target protein to specify the search space for the ligand. The dimensions of the grid box were typically set to 25 Å × 25 Å × 25 Å, centered on the active site.[3]
-
Docking Algorithm: The docking software employs a search algorithm to explore various possible conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function was used to estimate the binding affinity for each docked pose, typically expressed in kcal/mol. The pose with the lowest binding energy was generally considered the most favorable.
3. Analysis of Results:
-
Binding Mode Visualization: The interactions between the best-docked ligands and the protein's active site residues were visualized in 2D and 3D using software like Discovery Studio Visualizer.[1] This allows for the identification of key interactions such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions.[3]
-
Conformer Selection: Multiple conformations (typically around nine) were generated for each ligand, and the one with the best score and lowest binding energy was selected for further analysis.[3]
Visualizations
The following diagrams illustrate a general workflow for molecular docking studies and a representative signaling pathway that can be modulated by targeting specific proteins.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: A simplified signaling pathway illustrating ligand-protein inhibition.
References
- 1. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer’s Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of 4-(2-amino-4-thiazolyl)phenol-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-(2-amino-4-thiazolyl)phenol scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of compounds targeting a diverse range of kinases implicated in oncology and inflammatory diseases. The strategic placement of the aminothiazole and phenol groups allows for key hydrogen bond interactions within the ATP-binding pocket of many kinases. However, this promiscuity necessitates a thorough understanding of an inhibitor's cross-reactivity and selectivity profile to ensure on-target efficacy while minimizing off-target effects. This guide provides a comparative overview of the selectivity profiles of representative inhibitors based on this scaffold and its close analogs, supported by established experimental methodologies.
Comparative Selectivity Profiling
The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. While no comprehensive kinome-wide screening data for a single this compound-based inhibitor is publicly available, analysis of structurally related compounds from different chemical series reveals potential target classes and off-target liabilities. The following tables summarize the inhibitory activity (IC₅₀/Kᵢ) of representative compounds against various kinases.
Table 1: Potency of Thiazole-Based Inhibitors Against Primary Targets
| Compound Series | Representative Target Kinase | Inhibitor Example | Potency (IC₅₀/Kᵢ, nM) |
| Phenylamino Pyrimidine Thiazole | SYK | Compound 4 Analog | < 100 |
| 2-(thiazol-2-amino)-4-arylaminopyrimidines | ALK | Compound 53 | 12.4 |
| 4-(thiazol-5-yl)benzoic acids | CK2α | Pyridine-carboxylic acid analog | 14 - 17 |
| 2-aminothiazole-5-carboxamides | Src Family (Src, Lck) | Dasatinib (BMS-354825) | < 1 |
| 4-amino-2-(thio)phenol derivatives | AKT / ABL | Compound 5i | 1260 (AKT), 1500 (ABL) |
Data is compiled from multiple sources for structurally related compounds to provide a representative overview.
Table 2: Cross-Reactivity Profile of a Representative Thiazole-Based Inhibitor (Dasatinib)
Dasatinib, a prominent drug featuring the 2-aminothiazole core, is known for its multi-targeted profile. This provides insight into potential off-target kinases for other inhibitors built on a similar scaffold.
| Kinase Family | Representative Off-Target Kinases | Potency (IC₅₀/Kᵢ, nM) |
| Src Family | SRC, LCK, FYN, YES | < 1 |
| BCR-ABL | ABL | < 1 |
| Receptor Tyrosine Kinases | c-KIT, PDGFRβ, EPHA2 | 5, 28, 30 |
| Tec Family | TEC, BTK | 1, 6 |
| Serine/Threonine Kinases | p38 MAPK | > 10,000 |
This table highlights the broad-spectrum activity of a well-characterized 2-aminothiazole-based inhibitor and suggests potential cross-reactivity for new derivatives.
Experimental Protocols
Accurate and reproducible data is the cornerstone of drug development. The following are detailed methodologies for key experiments typically employed in the selectivity profiling of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against a panel of purified kinases.
-
Reagents and Materials :
-
Purified recombinant kinases
-
Specific peptide or protein substrates
-
Test compound (e.g., 10 mM stock in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate IC₅₀ determination.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and plot the data to determine the IC₅₀ value using non-linear regression analysis.
-
Cellular Target Engagement Assay (e.g., Western Blot)
This assay confirms that the inhibitor engages its intended target within a cellular context by assessing the phosphorylation status of a downstream substrate.
-
Reagents and Materials :
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for a known downstream substrate)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
-
-
Procedure :
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound for a specified duration.
-
If necessary, stimulate the signaling pathway to induce phosphorylation of the target substrate.
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
-
Visualizing Kinase Inhibition and Experimental Design
Understanding the broader context of kinase signaling and the workflow for inhibitor profiling is crucial for interpreting selectivity data.
Caption: A simplified diagram of common kinase signaling pathways (e.g., MAPK and PI3K/AKT) that can be targeted by inhibitors.
Caption: A typical workflow for the cross-reactivity and selectivity profiling of kinase inhibitors.
Navigating the Metabolic Gauntlet: An In Vitro Comparison of 4-(2-Amino-4-thiazolyl)phenol Derivatives
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel compounds is a critical early step in the journey from discovery to clinical application. The 4-(2-amino-4-thiazolyl)phenol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. However, its metabolic fate can significantly impact its efficacy, duration of action, and potential for toxicity. This guide provides a comparative framework for assessing the in vitro metabolic stability of this compound derivatives, complete with detailed experimental protocols and visual guides to metabolic pathways and workflows.
Quantitative Comparison of Metabolic Stability
The primary goal of in vitro metabolic stability assays is to determine key parameters such as half-life (t½) and intrinsic clearance (CLint). These values provide a quantitative measure of how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs). A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.
To facilitate a direct comparison of novel this compound derivatives, experimental data should be organized as follows:
| Compound ID | Structure | Test System (e.g., HLM, RLM) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at 60 min |
| Parent Compound | This compound | Human Liver Microsomes | Data to be generated | Data to be generated | Data to be generated |
| Rat Liver Microsomes | Data to be generated | Data to be generated | Data to be generated | ||
| Derivative 1 | Specify modification | Human Liver Microsomes | Data to be generated | Data to be generated | Data to be generated |
| Rat Liver Microsomes | Data to be generated | Data to be generated | Data to be generated | ||
| Derivative 2 | Specify modification | Human Liver Microsomes | Data to be generated | Data to be generated | Data to be generated |
| Rat Liver Microsomes | Data to be generated | Data to be generated | Data to be generated | ||
| Positive Control | e.g., Verapamil | Human Liver Microsomes | Reference value | Reference value | Reference value |
| Rat Liver Microsomes | Reference value | Reference value | Reference value |
HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes. Data would be generated from in vitro experiments.
Experimental Protocols
To ensure reproducibility and the generation of high-quality, comparable data, the following detailed experimental protocols for liver microsomal and hepatocyte stability assays are provided.
Liver Microsomal Stability Assay
This assay is a common initial screen to evaluate the Phase I metabolic stability of compounds.
Objective: To determine the in vitro half-life and intrinsic clearance of this compound derivatives using liver microsomes.
Materials:
-
Test compounds and positive control (e.g., a compound with known metabolic fate)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds, positive control, and internal standard. On the day of the experiment, thaw the pooled liver microsomes on ice.
-
Reaction Mixture Preparation: In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiation of Reaction: Add the test compounds to the wells to initiate the metabolic reaction. For a comprehensive analysis, also add the NADPH regenerating system. A control reaction without the NADPH regenerating system should be included to assess for non-CYP mediated metabolism or compound instability.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.
Objective: To evaluate the overall metabolic stability of this compound derivatives in a whole-cell system.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, or other species)
-
Hepatocyte culture medium
-
Test compounds and positive control
-
Acetonitrile or other suitable organic solvent
-
Internal standard
-
Culture plates, incubator with CO2 supply, centrifuge, and LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of hepatocytes according to the supplier's instructions, ensuring high viability.
-
Incubation: In a culture plate, incubate the hepatocyte suspension with the test compounds at a final concentration (e.g., 1 µM) at 37°C in a humidified incubator with 5% CO2.
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.
-
Reaction Termination: Immediately terminate the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet cell debris and proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance often expressed as µL/min/10^6 cells.
Visualizing the Process: Experimental Workflow and Metabolic Pathways
To provide a clearer understanding of the experimental process and potential metabolic transformations, the following diagrams are presented using the DOT language for Graphviz.
Discussion of Potential Metabolic Pathways
The this compound scaffold presents several potential sites for metabolic transformation. Understanding these can aid in the interpretation of metabolic stability data and guide the design of more robust derivatives.
Phase I Metabolism: This initial phase, primarily mediated by CYP enzymes, introduces or exposes functional groups. For this compound derivatives, key Phase I reactions may include:
-
Hydroxylation: The phenolic ring is a prime target for further hydroxylation. Substituents on the phenol or thiazole ring can also undergo hydroxylation.
-
Oxidation of the Thiazole Ring: The nitrogen and sulfur atoms of the thiazole ring are susceptible to N-oxidation and S-oxidation, respectively.
-
Deamination: The exocyclic amino group can be removed through oxidative deamination.
-
Thiazole Ring Opening: While less common, cleavage of the thiazole ring can occur, leading to more polar metabolites.
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. For phenolic compounds, the most common conjugation reactions are:
-
Glucuronidation: The phenolic hydroxyl group is a primary site for conjugation with glucuronic acid, a major metabolic pathway for phenols.
-
Sulfation: The phenolic hydroxyl can also be conjugated with a sulfonate group.
By systematically evaluating a series of this compound derivatives using the outlined protocols, researchers can build a comprehensive structure-metabolism relationship database. This knowledge is invaluable for identifying derivatives with an optimal balance of biological activity and metabolic stability, ultimately accelerating the development of new and effective therapeutics.
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-(2-amino-4-thiazolyl)phenol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(2-amino-4-thiazolyl)phenol, a critical procedure for maintaining a safe and compliant laboratory environment.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Respiratory Protection: An approved mask or respirator is necessary to avoid inhalation of dust or fumes.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield are required to protect against splashes and dust.
-
Skin and Body Protection: A laboratory coat or other suitable protective clothing should be worn.
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, properly labeled, and sealable hazardous waste container.[2][3] The container should be made of a compatible material.
-
Liquid Waste: If this compound is in a solution, it must be collected in a sealed, leak-proof container, also clearly labeled as hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.[4][5]
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful).[5][6]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4] The storage area should be cool and dry.
4. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Provide them with a full characterization of the waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill to prevent it from spreading. For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material, and then place the absorbed material into the waste container.[7]
-
Clean: Clean the spill area thoroughly.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 4-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 346926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
Essential Safety and Operational Guide for Handling 4-(2-amino-4-thiazolyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of 4-(2-amino-4-thiazolyl)phenol (CAS No. 57634-55-6). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure to this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield may be worn over goggles for added protection against splashes.[3] | Protects against serious eye irritation.[1] |
| Hand Protection | Disposable, powder-free nitrile gloves. For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves.[3][4] | Prevents skin irritation and absorption.[1] |
| Body Protection | A long-sleeved laboratory coat. A chemical-resistant apron is advised for tasks with a higher risk of splashes.[3][5] | Protects against skin contact and contamination of personal clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient or during large spills, an N95 or higher-rated respirator may be necessary.[4][7] | Prevents respiratory tract irritation.[1] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[3] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a well-ventilated area, preferably a certified chemical fume hood, is available and operational.[6]
-
Gather all necessary PPE as outlined in Table 1 and inspect for any damage before use.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[6]
-
Remove and dispose of gloves and any other contaminated disposable PPE in a designated hazardous waste container.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.[6]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Storage and Disposal Plan
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal: All chemical waste, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.[3][9] Do not mix with other waste streams. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. 4-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 346926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-AMINO-THIAZOL-4-YL)-PHENOL | 57634-55-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. benchchem.com [benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
